2-(2-Methoxypyridin-4-yl)ethanamine
説明
The exact mass of the compound 2-(2-Methoxypyridin-4-yl)ethanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(2-Methoxypyridin-4-yl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Methoxypyridin-4-yl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
2-(2-methoxypyridin-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-11-8-6-7(2-4-9)3-5-10-8/h3,5-6H,2,4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGYYNICKFCEHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90438116 | |
| Record name | 2-(2-methoxypyridin-4-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
764708-27-2 | |
| Record name | 2-(2-methoxypyridin-4-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-methoxypyridin-4-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Analysis of 2-(2-Methoxypyridin-4-yl)ethanamine: A Review of Available Data
For Immediate Release
[City, State] – An extensive review of publicly available scientific literature and databases reveals a significant gap in the understanding of the specific pharmacological and biological properties of the chemical compound 2-(2-Methoxypyridin-4-yl)ethanamine. Despite its clear chemical structure, there is currently no published research detailing its mechanism of action, binding profile, or specific biological targets.
The compound, with the molecular formula C8H12N2O, is listed in chemical databases such as PubChem.[1] However, these entries lack associated literature or data on its biological activity. This indicates that while the substance is known and can be synthesized, it has not been the subject of in-depth pharmacological investigation, or such studies have not been published in accessible scientific literature.
In the absence of direct data, it is a standard practice in drug discovery and chemical biology to examine the activities of structurally similar molecules to infer potential, albeit hypothetical, areas of investigation. It is crucial to emphasize that the biological activities of these related compounds do not represent the mechanism of action of 2-(2-Methoxypyridin-4-yl)ethanamine.
Analogues of 2-(2-Methoxypyridin-4-yl)ethanamine, which feature the methoxypyridine core, have been explored for a variety of therapeutic applications. For instance, certain methoxypyridine derivatives have been synthesized and evaluated as:
-
Gamma-secretase modulators: These compounds have been investigated for their potential in treating Alzheimer's disease by altering the production of amyloid-beta peptides.[2]
-
PI3K/mTOR dual inhibitors: Derivatives incorporating a sulfonamide methoxypyridine structure have been designed as potential anticancer agents that target key signaling pathways in cell growth and proliferation.[3]
-
Dopamine D2 and Serotonin 5-HT3 receptor antagonists: Complex molecules containing a methoxypyridine carboxamide moiety have shown high affinity for these receptors, suggesting potential applications as antiemetic agents.[4]
-
Inhibitors of inducible nitric oxide synthase (iNOS): The related compound 2-Amino-4-methoxypyridine has been identified as a selective iNOS inhibitor, which could have implications for inflammatory conditions.[5]
There is no scientific literature available to delineate the mechanism of action of 2-(2-Methoxypyridin-4-yl)ethanamine. Therefore, any claims regarding its biological function would be purely speculative. The scientific community has not yet published data on its receptor binding affinities, functional activities, or its effects on cellular and physiological systems. Further research, including in vitro binding and functional assays, followed by in vivo studies, would be required to elucidate the pharmacological profile of this compound.
Due to the absence of quantitative data on the binding affinities or functional potencies of 2-(2-Methoxypyridin-4-yl)ethanamine, no data tables or signaling pathway diagrams can be constructed. Similarly, detailed experimental protocols for this specific compound cannot be provided without established biological targets.
Sources
- 1. PubChemLite - 2-(2-methoxypyridin-4-yl)ethan-1-amine (C8H12N2O) [pubchemlite.lcsb.uni.lu]
- 2. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Document: Synthesis and structure-affinity relationships of novel N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides with potent ... - ChEMBL [ebi.ac.uk]
- 5. medchemexpress.com [medchemexpress.com]
2-(2-Methoxypyridin-4-yl)ethanamine: Physicochemical Profiling, Analytical Characterization, and Synthetic Utility in Medicinal Chemistry
Executive Summary
In modern medicinal chemistry and fragment-based drug discovery (FBDD), the selection of building blocks dictates the pharmacokinetic and pharmacodynamic trajectory of the final active pharmaceutical ingredient (API). 2-(2-Methoxypyridin-4-yl)ethanamine is a highly versatile bifunctional scaffold. By combining a methoxy-substituted pyridine ring with a flexible ethylamine linker, this compound serves as a privileged structural motif for designing kinase inhibitors, G-protein-coupled receptor (GPCR) ligands, and central nervous system (CNS) active therapeutics.
This technical guide provides an in-depth analysis of its physicochemical properties, establishes self-validating analytical protocols for its characterization, and outlines robust synthetic methodologies for its integration into complex molecular architectures.
Physicochemical Profiling and Structural Logic
Understanding the intrinsic properties of 2-(2-Methoxypyridin-4-yl)ethanamine is critical for predicting its behavior in both synthetic environments and biological systems. The molecule is characterized by two distinct functional domains: the electron-rich 2-methoxypyridine core and the primary aliphatic amine.
Quantitative Physicochemical Data
The following table summarizes the core physicochemical parameters of the compound, which are essential for calculating reaction stoichiometry, predicting solubility, and guiding chromatographic purification [1].
| Property | Value | Causality / Implication |
| Molecular Weight | 152.19 g/mol | Highly compliant with the "Rule of 3" for fragment-based drug discovery, allowing ample room for structural elaboration [1]. |
| Molecular Formula | C₈H₁₂N₂O | Defines the exact mass for high-resolution mass spectrometry (HRMS) validation. |
| CAS Registry Number | 764708-27-2 (Free Base)1401462-03-0 (HCl Salt) | Differentiates the physical state; the HCl salt is preferred for long-term benchtop stability to prevent atmospheric CO₂ absorption [2]. |
| Calculated LogP (XLogP3) | ~0.5 | Indicates high aqueous solubility and low lipophilicity, making it an excellent polarity-enhancing appendage [1]. |
| Boiling Point | ~255.7 °C at 760 mmHg | Suggests low volatility at room temperature; safe for heated reflux conditions without significant evaporative loss [2]. |
| Topological Polar Surface Area | 35.2 Ų | Optimal for CNS penetration if the primary amine is subsequently masked via amide or urea formation. |
Structure-Activity Relationship (SAR) Logic
The structural design of this building block is highly intentional. The 2-methoxy group serves a dual purpose: it acts as a hydrogen-bond acceptor while simultaneously sterically blocking the 2-position of the pyridine ring, a common site for oxidative metabolism by Cytochrome P450 enzymes. The ethylamine linker provides rotational freedom, allowing the primary amine to act as a nucleophile in diverse coupling reactions.
Structure-Activity Relationship logic for 2-(2-Methoxypyridin-4-yl)ethanamine.
Analytical Characterization Protocols
To ensure scientific integrity, every batch of 2-(2-Methoxypyridin-4-yl)ethanamine must be rigorously characterized before deployment in multi-step synthesis. The following protocols are designed as self-validating systems, ensuring that any deviation in purity is immediately detected.
UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry)
Causality: Because this compound contains a basic primary amine, it will exhibit severe peak tailing on standard silica-based C18 columns if the mobile phase is not properly buffered. An acidic mobile phase (0.1% Formic Acid) ensures the amine is fully protonated, resulting in sharp chromatographic peaks and excellent ionization in positive Electrospray Ionization (ESI+) mode.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Self-Validation: Inject a pure Methanol blank prior to the sample to establish a baseline and confirm the absence of column carryover.
-
Column Selection: Use an end-capped C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm) maintained at 40 °C.
-
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient Elution: Run a gradient from 5% B to 95% B over 3 minutes. Causality: Starting at high aqueous composition (5% B) ensures the polar amine is retained on the column rather than eluting in the void volume.
-
Detection: Monitor UV absorbance at 254 nm (optimal for the pyridine chromophore) and ESI+ mass trace.
-
Validation Criteria: A single sharp UV peak must co-elute with a mass spectral signal of m/z 153.2[M+H]⁺.
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
Causality: The chemical shifts of the ethylamine protons are highly sensitive to the protonation state of the amine. Using a non-protic, standardized solvent like CDCl₃ (for the free base) or DMSO-d₆ (for the HCl salt) prevents chemical exchange artifacts.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ (containing 0.03% TMS as an internal standard).
-
Acquisition: Acquire a standard 1D ¹H-NMR spectrum at 400 MHz with 16 scans.
-
Signal Assignment & Self-Validation:
-
~8.1 ppm (d, 1H): Pyridine proton adjacent to the nitrogen.
-
~6.7 ppm (dd, 1H) & ~6.6 ppm (s, 1H): Remaining pyridine protons.
-
~3.9 ppm (s, 3H): Methoxy group protons. Self-Validation: Integration of this sharp singlet must equal exactly 3.0 relative to the aromatic protons.
-
~2.9 ppm (t, 2H) & ~2.7 ppm (t, 2H): Methylene protons of the ethylamine chain.
-
Synthetic Utility: High-Throughput Amide Coupling
The primary amine of 2-(2-Methoxypyridin-4-yl)ethanamine is an excellent nucleophile for amide bond formation. However, when utilizing the hydrochloride salt variant (CAS: 1401462-03-0), the addition of a non-nucleophilic base is mandatory to liberate the free amine in situ [3].
Standardized Amide Coupling Protocol
This protocol utilizes HATU as the coupling reagent, which is highly efficient for forming amides with primary aliphatic amines while minimizing epimerization of chiral carboxylic acids.
Step-by-Step Methodology:
-
Activation: In an oven-dried vial, dissolve the target carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Causality: DIPEA is sterically hindered and will not compete with the primary amine as a nucleophile.
-
Self-Validation Check 1: Stir for 15 minutes at room temperature. Extract a 1 µL aliquot and analyze via UPLC-MS to confirm the complete formation of the active ester intermediate.
-
Amine Addition: Add 2-(2-Methoxypyridin-4-yl)ethanamine (1.1 equiv) to the activated mixture. Stir at room temperature for 2 to 12 hours.
-
Self-Validation Check 2: Monitor the reaction via UPLC-MS. The reaction is deemed complete when the active ester mass disappears and the product mass dominates the Total Ion Chromatogram (TIC).
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract three times with Ethyl Acetate (EtOAc). Causality: The basic aqueous layer ensures any residual unreacted amine and the newly formed amide remain unprotonated and partition into the organic layer.
-
Purification: Concentrate the organic layer in vacuo and purify via reverse-phase preparative HPLC to yield the final target scaffold.
Standard amide coupling workflow utilizing 2-(2-Methoxypyridin-4-yl)ethanamine.
Pharmacokinetic and ADME Implications
When integrated into a larger drug molecule, the 2-(2-methoxypyridin-4-yl)ethyl moiety imparts specific Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics:
-
Metabolic Shielding: The methoxy group at the C2 position of the pyridine ring prevents rapid N-oxidation and hydroxylation, which are common metabolic liabilities in unsubstituted pyridines.
-
Solubility Enhancement: The basic nitrogen of the pyridine ring (pKa ~ 5.5) can be protonated in the acidic environment of the stomach, drastically improving the aqueous solubility and oral bioavailability of the parent drug.
-
Target Engagement: The methoxy oxygen frequently acts as a critical hydrogen-bond acceptor in kinase hinge-binding regions, making this building block highly valuable in oncology drug discovery.
References
A Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 2-(2-Methoxypyridin-4-yl)ethanamine
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers an in-depth technical overview of the ¹H and ¹³C NMR characteristics of 2-(2-Methoxypyridin-4-yl)ethanamine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra for this specific molecule, this document provides robust, predicted chemical shift assignments grounded in the analysis of structurally related compounds and fundamental NMR principles. Furthermore, it establishes a comprehensive, self-validating experimental protocol for acquiring and interpreting high-quality NMR data, ensuring researchers can confidently perform structural elucidation and purity assessment.
Introduction
The structural characterization of heterocyclic compounds is fundamental to drug discovery and development. Pyridine derivatives, in particular, are ubiquitous scaffolds in a vast array of pharmaceuticals. 2-(2-Methoxypyridin-4-yl)ethanamine combines a substituted pyridine ring with a flexible ethylamine sidechain, making it a valuable building block for creating molecules with specific pharmacological profiles.
Accurate and unambiguous structural confirmation is the first step in any research pipeline. NMR spectroscopy stands as the definitive method for this purpose, offering detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.[1] This guide serves as a practical reference for scientists working with 2-(2-Methoxypyridin-4-yl)ethanamine, detailing its expected NMR signature and providing the necessary protocols to obtain and verify these results experimentally.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of NMR data, a standardized numbering system for the molecule is essential. The structure below highlights the key proton and carbon environments.
Caption: Molecular structure of 2-(2-Methoxypyridin-4-yl)ethanamine with atom numbering for NMR assignment.
Predicted NMR Spectral Data
The following chemical shifts are predicted based on established substituent effects on pyridine rings and ethylamine chains.[2] The electron-donating methoxy group at C2 and the alkyl substituent at C4 significantly influence the electronic environment of the aromatic ring.
Predicted ¹H NMR Chemical Shifts
| Assignment | Predicted Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H6 | ~8.0 - 8.2 | Doublet (d) | ~5.0 | Alpha to ring nitrogen, most deshielded aromatic proton. |
| H5 | ~6.7 - 6.9 | Doublet (d) | ~5.0 | Coupled to H6. |
| H3 | ~6.6 - 6.8 | Singlet (s) | - | Appears as a singlet or very narrow doublet. |
| C8-H₃ (OCH₃) | ~3.9 | Singlet (s) | - | Characteristic sharp signal for a methoxy group.[3] |
| C10-H₂ (CH₂N) | ~2.9 - 3.1 | Triplet (t) | ~7.0 | Adjacent to the electron-withdrawing amine group. |
| C9-H₂ (ArCH₂) | ~2.7 - 2.9 | Triplet (t) | ~7.0 | Benzylic-type protons adjacent to the aromatic ring. |
| N11-H₂ (NH₂) | ~1.5 - 2.5 | Broad Singlet (br s) | - | Shift is concentration and solvent dependent; may exchange with D₂O. |
Predicted ¹³C NMR Chemical Shifts
| Assignment | Predicted Shift (ppm) | Notes |
| C2 | ~164 | Attached to two electronegative atoms (N and O).[2] |
| C4 | ~150 | Point of substitution, downfield shift. |
| C6 | ~147 | Alpha to ring nitrogen. |
| C5 | ~115 | |
| C3 | ~109 | Shielded by the ortho-methoxy group. |
| C8 (OCH₃) | ~53 | Typical for a methoxy carbon. |
| C10 (CH₂N) | ~42 | |
| C9 (ArCH₂) | ~38 |
Analysis and Interpretation of Spectra
Causality in the ¹H NMR Spectrum
-
Aromatic Region (δ 6.5-8.5 ppm): The pyridine ring protons exhibit a characteristic pattern. H6 is found furthest downfield due to the powerful deshielding effect of the adjacent electronegative nitrogen atom.[1] The electron-donating methoxy group at C2 exerts a shielding effect, particularly on the ortho (H3) and para (H5) positions, shifting them significantly upfield compared to unsubstituted pyridine. The coupling pattern, with H5 and H6 appearing as doublets due to ortho-coupling, confirms their connectivity.
-
Aliphatic Region (δ 2.5-4.0 ppm): The spectrum is defined by three key signals. The methoxy protons (C8-H₃) appear as a sharp, integration-three singlet around 3.9 ppm, a highly reliable indicator of this functional group.[3] The two methylene groups of the ethylamine chain (C9-H₂ and C10-H₂) are expected to appear as two distinct triplets, each integrating to two protons. Their mutual coupling gives rise to the triplet multiplicity. The C10 methylene, being directly attached to the amine nitrogen, is typically more deshielded than the C9 methylene.
-
Amine Protons (Variable): The chemical shift of the primary amine protons (N11-H₂) is highly variable and depends on factors like solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and chemical exchange.
Causality in the ¹³C NMR Spectrum
-
Aromatic Region (δ 105-165 ppm): Five distinct signals are expected for the pyridine ring carbons. C2 is the most downfield signal, a direct consequence of being bonded to both the ring nitrogen and the exocyclic methoxy oxygen.[2] C4 and C6 also appear downfield, with C6 being deshielded by the adjacent nitrogen and C4 being the substituted carbon of the ring. C3 and C5 are found at higher fields, with C3 being particularly shielded by the ortho-methoxy group.
-
Aliphatic Region (δ 30-60 ppm): The three aliphatic carbons are readily assigned. The methoxy carbon (C8) resonates around 53 ppm. The two methylene carbons (C9 and C10) are found further upfield.
Recommended Experimental Protocol
To ensure the generation of high-quality, reproducible, and trustworthy data, the following experimental workflow is mandated. This protocol is designed as a self-validating system, where 2D NMR experiments are used to confirm the initial 1D assignments.
Caption: Recommended workflow for unambiguous NMR characterization.
Sample Preparation
-
Analyte Weighing: Accurately weigh 5-10 mg of 2-(2-Methoxypyridin-4-yl)ethanamine.
-
Solvent Selection: Choose a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its good solubilizing power and minimal signal overlap. For compounds with potential solubility issues or to better resolve amine protons, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative. The choice of solvent can induce small changes in chemical shifts, so consistency is key when comparing spectra.[4]
-
Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen solvent in a clean vial.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution (typically a final concentration of 0.03% v/v) to serve as the internal reference (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
1D NMR Data Acquisition
-
¹H NMR Spectroscopy:
-
Spectrometer: Use a spectrometer with a field strength of at least 400 MHz.
-
Acquisition: Acquire at least 8 scans to ensure a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay (d1) of at least 1 second.
-
Rationale: ¹H NMR is a highly sensitive experiment and is the primary tool for initial structural assessment.[4]
-
-
¹³C NMR Spectroscopy:
-
Spectrometer: Use a corresponding ¹³C frequency (e.g., 101 MHz for a 400 MHz instrument).
-
Acquisition: Acquire a proton-decoupled spectrum. Due to the low natural abundance of ¹³C (1.1%), a significantly higher number of scans (e.g., 1024 or more) is required to achieve adequate signal-to-noise.[4]
-
Relaxation Delay: A longer relaxation delay (e.g., 2 seconds) is often beneficial for quantitative accuracy.
-
2D NMR for Unambiguous Assignment
To validate the assignments from 1D spectra, a suite of 2D NMR experiments is essential.[1]
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. It will definitively show a correlation between the H5 and H6 protons on the pyridine ring, and between the C9-H₂ and C10-H₂ protons of the ethylamine chain.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to the carbon signal to which it is directly attached. It is the most reliable way to assign the carbon signals for all protonated carbons (C3, C5, C6, C8, C9, C10).
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is crucial for assigning quaternary (non-protonated) carbons and confirming the overall molecular framework. For example, the methoxy protons (H8) should show a correlation to the C2 carbon, and the benzylic protons (H9) should show correlations to C4, C3, and C5.
Conclusion
The NMR spectroscopic profile of 2-(2-Methoxypyridin-4-yl)ethanamine is characterized by a set of distinct and predictable signals in both ¹H and ¹³C spectra. The chemical shifts are governed by the interplay of the electron-withdrawing nitrogen atom in the pyridine ring and the electron-donating methoxy substituent, along with the aliphatic ethylamine chain. By following the detailed experimental protocol outlined in this guide, which incorporates both 1D and 2D NMR techniques, researchers can achieve unambiguous assignment of all proton and carbon resonances. This rigorous approach ensures the structural integrity and purity of the compound, providing a solid foundation for its application in pharmaceutical research and development.
References
-
Supplementary Information. Characterization Data. [Link]
-
SpectraBase. 4-Ethynyl pyridine - Optional[13C NMR] - Chemical Shifts. [Link]
-
Supporting Information. 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photophysical Properties. [Link]
-
MDPI. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. [Link]
-
ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]
-
ResearchGate. 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,.... [Link]
-
PMC. NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. [Link]
-
NP-MRD. 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0226468) for 3-methoxypyridine. [Link]
-
Royal Society of Chemistry. Supporting Information for a publication. [Link]
-
University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
ACS Publications. Proton magnetic resonance spectra of several 2-substituted pyridines. [Link]
-
ResearchGate. 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... | Download Table. [Link]
-
ResearchGate. 13 C-NMR spectrum of ( 4 ) | Download Scientific Diagram. [Link]
-
IntechOpen. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]
-
University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
MDPI. Effective and Selective Ru(II)-Arene Complexes Containing 4,4′-Substituted 2,2′ Bipyridine Ligands Targeting Human Urinary Bladder Cancer Cells. [Link]
-
PMC. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. [Link]
-
Dergipark. Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and Theoretical Methods. [Link]
-
ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
PubMed. NMR study of the interaction of P-450 with 4-methoxypyridine. [Link]
-
ResearchGate. Synthesis, Characterization and Biological Applications of Mo(VI) and V(IV) Complexes of 2-[2-(2-aminoethoxy) ethoxy]ethanamine dithiocarbamate. [Link]
-
NextSDS. (R)-1-(2-Methoxypyridin-4-yl)ethanaMine — Chemical Substance Information. [Link]
-
MDPI. Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. [Link]
-
ResearchGate. Synthesis of (2-Aminopyrimidin-4-yl)(pyridin-4-yl)methanone and Derivatives | Request PDF. [Link]
Sources
An In-Depth Technical Guide to In Vitro Binding Affinity Assays for 2-(2-Methoxypyridin-4-yl)ethanamine Derivatives
This guide provides a comprehensive overview of the core in vitro binding affinity assays essential for the characterization of 2-(2-methoxypyridin-4-yl)ethanamine derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the principles, methodologies, and data interpretation of key assays, emphasizing experimental design and the rationale behind procedural choices to ensure scientific rigor and data integrity.
Introduction: The Significance of Binding Affinity in Drug Discovery
The biological activity of a therapeutic agent is fundamentally linked to its ability to bind to a specific molecular target. For novel chemical entities like 2-(2-methoxypyridin-4-yl)ethanamine derivatives, a precise understanding of their binding affinity is paramount. These derivatives, belonging to the broader class of pyridine compounds, have been investigated for a range of biological activities, including but not limited to anticancer and neuroactive properties.[1][2][3][4] The initial stages of drug discovery for such compounds heavily rely on in vitro assays to quantify the strength of the interaction between the compound (ligand) and its target protein (e.g., receptor, enzyme). This quantitative measure, often expressed as the dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50), is a critical determinant of a compound's potency and a key parameter in establishing structure-activity relationships (SAR).[5]
This guide will explore four principal, yet distinct, methodologies for determining the in vitro binding affinity of small molecules: Radioligand Binding Assays, Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC). Each technique offers unique advantages and is suited to different stages of the drug discovery pipeline.
Section 1: Radioligand Binding Assays: The Gold Standard
Radioligand binding assays are a foundational technique for quantifying ligand-receptor interactions due to their high sensitivity and robustness.[6] They directly measure the binding of a radiolabeled ligand to its receptor. For novel 2-(2-methoxypyridin-4-yl)ethanamine derivatives, these assays are typically performed in a competitive format where the unlabeled test compound competes with a known radioligand for binding to the target receptor.
Core Principle
The assay relies on the principle of competitive binding. A fixed concentration of a high-affinity radioligand and the target receptor are incubated with varying concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is inversely proportional to the affinity and concentration of the test compound.
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4).[7]
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in a suitable assay buffer.
-
Determine the protein concentration using a standard method like the BCA assay.[7]
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding (NSB): Add membrane preparation, radioligand, and a high concentration of a known unlabeled ligand to saturate the specific binding sites.[8]
-
Test Compound: Add membrane preparation, radioligand, and serially diluted 2-(2-Methoxypyridin-4-yl)ethanamine derivative.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).[7]
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.[7]
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Detection and Analysis:
-
Dry the filter mat and add a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.[7]
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
Section 2: Fluorescence Polarization (FP) Assays
Fluorescence Polarization (FP) is a homogeneous, solution-based technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.[9][10] It is a powerful tool for high-throughput screening (HTS) and for characterizing protein-small molecule interactions.[9][11]
Core Principle
When a small, fluorescently labeled ligand (tracer) is excited with polarized light, it tumbles rapidly in solution, resulting in the emission of depolarized light (low FP).[10][12] When the tracer binds to a much larger protein, its rotational motion is slowed, and the emitted light remains largely polarized (high FP).[11] A competitive FP assay measures the ability of an unlabeled test compound to displace the fluorescent tracer from the protein, leading to a decrease in the FP signal.[9]
Experimental Workflow
Caption: Generalized workflow for a competitive FP binding assay.
Detailed Protocol: Competitive FP Assay
-
Assay Development:
-
Select or synthesize a fluorescent tracer with a suitable fluorophore and demonstrated binding to the target protein.
-
Determine the optimal concentrations of the target protein and tracer that provide a stable and robust assay window.
-
-
Assay Setup (384-well plate format):
-
Add a fixed concentration of the target protein and the fluorescent tracer to all wells.
-
Add serially diluted 2-(2-Methoxypyridin-4-yl)ethanamine derivative to the appropriate wells.
-
Include controls for low polarization (tracer only) and high polarization (tracer + protein).
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium.[13]
-
-
Detection and Analysis:
-
Measure the fluorescence polarization using a microplate reader equipped with polarizing filters.[9]
-
The data is typically expressed in millipolarization units (mP).
-
Plot the change in mP as a function of the test compound concentration and fit the data to determine the IC50.
-
Calculate the Ki using the appropriate formula for competitive binding, which may require knowledge of the tracer's Kd.
-
Section 3: Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[14][15] It provides not only equilibrium binding affinity (Kd) but also kinetic data, including association (ka) and dissociation (kd) rate constants.[16]
Core Principle
SPR detects changes in the refractive index at the surface of a sensor chip.[15] In a typical experiment, the target protein (ligand) is immobilized on the sensor surface. When a solution containing the 2-(2-Methoxypyridin-4-yl)ethanamine derivative (analyte) flows over the surface, binding occurs, leading to an increase in mass and a change in the refractive index, which is detected as a response in the sensorgram.[15]
Experimental Workflow
Caption: Workflow for an SPR-based binding analysis.
Detailed Protocol: SPR Kinetic Analysis
-
Immobilization:
-
Covalently immobilize the purified target protein onto a suitable sensor chip (e.g., CM5 chip via amine coupling). The goal is to achieve a surface density that minimizes mass transport limitations.[16]
-
-
Binding Analysis:
-
Inject a series of increasing concentrations of the 2-(2-Methoxypyridin-4-yl)ethanamine derivative over the immobilized surface at a constant flow rate.[16]
-
Each injection cycle consists of:
-
Association Phase: The analyte binds to the immobilized ligand.
-
Dissociation Phase: Running buffer flows over the surface, and the bound analyte dissociates.
-
-
A regeneration step (e.g., a short pulse of low pH buffer) may be required between cycles to remove all bound analyte.[16]
-
-
Data Analysis:
-
The resulting sensorgrams (response vs. time) are globally fitted to a suitable kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
The equilibrium dissociation constant (Kd) is then calculated as kd/ka.
-
Section 4: Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[5][17] It is considered the gold standard for thermodynamic characterization of binding interactions, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[5][18]
Core Principle
ITC measures the heat change that occurs when a ligand is titrated into a solution containing a macromolecule.[17][19] The binding reaction results in either the release (exothermic) or absorption (endothermic) of heat, which is detected by the instrument. By measuring the heat change after successive injections of the ligand, a binding isotherm can be generated.
Experimental Workflow
Caption: The workflow of an Isothermal Titration Calorimetry experiment.
Detailed Protocol: ITC Binding Analysis
-
Sample Preparation:
-
Prepare purified target protein and the 2-(2-Methoxypyridin-4-yl)ethanamine derivative in the exact same buffer to minimize heats of dilution. Dialysis is highly recommended.
-
The concentration of the ligand in the syringe should typically be 10-20 times higher than the protein concentration in the sample cell.[5]
-
-
ITC Experiment:
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the protein solution while maintaining a constant temperature.
-
A control experiment, titrating the ligand into buffer alone, should be performed to account for the heat of dilution.
-
-
Data Analysis:
-
The raw data consists of a series of peaks, with the area of each peak corresponding to the heat change upon injection.[17]
-
Integrate the area under each peak and plot this against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy change (ΔH).[17]
-
The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
Section 5: Data Presentation and Interpretation
The accurate and clear presentation of binding affinity data is crucial for making informed decisions in a drug discovery project. The results from the various assays should be compiled and compared to build a comprehensive understanding of the compound's binding characteristics.
Summary of Binding Affinity Data
| Compound ID | Assay Type | IC50 (nM) | Ki (nM) | Kd (nM) | ka (1/Ms) | kd (1/s) | n (Stoichiometry) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| Derivative A | Radioligand | 150 | 75 | - | - | - | - | - | - |
| Derivative A | FP | 120 | 60 | - | - | - | - | - | - |
| Derivative A | SPR | - | - | 80 | 1.2 x 10⁵ | 9.6 x 10⁻³ | - | - | - |
| Derivative A | ITC | - | - | 95 | - | - | 1.05 | -6.5 | -2.1 |
| Derivative B | Radioligand | >10,000 | >5,000 | - | - | - | - | - | - |
Interpreting the Data:
-
Consistency Across Assays: A key aspect of data validation is the consistency of affinity values (Ki or Kd) obtained from different methodologies. For example, the Ki from a radioligand assay should be in good agreement with the Kd from SPR or ITC.
-
Structure-Activity Relationship (SAR): By comparing the binding affinities of a series of 2-(2-Methoxypyridin-4-yl)ethanamine derivatives, researchers can deduce how chemical modifications influence binding potency.
-
Thermodynamic Signature (from ITC): The enthalpic (ΔH) and entropic (ΔS) contributions to binding provide deeper insights into the nature of the molecular interactions. For instance, a favorable enthalpic contribution often suggests strong hydrogen bonding and van der Waals interactions.[5]
-
Kinetics (from SPR): The association and dissociation rates are critical for understanding the compound's mechanism of action and predicting its pharmacokinetic profile. A slow dissociation rate (low kd) can lead to a prolonged duration of action.
Conclusion
The selection of an appropriate in vitro binding affinity assay depends on the specific research question, the stage of the drug discovery process, and the available resources. Radioligand binding and fluorescence polarization assays are well-suited for initial screening and SAR studies due to their throughput and sensitivity. Surface plasmon resonance and isothermal titration calorimetry provide more detailed mechanistic and thermodynamic information, which is invaluable for lead optimization and candidate selection. A multi-faceted approach, employing a combination of these techniques, will provide the most comprehensive and reliable characterization of the binding properties of novel 2-(2-Methoxypyridin-4-yl)ethanamine derivatives, thereby guiding the development of new therapeutic agents.
References
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]
-
Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Combinatorial chemistry & high throughput screening, 6(2), 167–174. Retrieved from [Link]
-
BMG Labtech. (n.d.). Protein-ligand binding measurements using fluorescence polarization. Retrieved from [Link]
-
Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Retrieved from [Link]
-
Krimmer, S. G., & Klebe, G. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. Future medicinal chemistry, 3(7), 837–852. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved from [Link]
-
Holdgate, G. (2001). Isothermal titration calorimetry in drug discovery. Expert opinion on drug discovery, 1(2), 1649-1663. Retrieved from [Link]
-
Tuma, R. (2016). Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. Analytical biochemistry, 515, 31-41. Retrieved from [Link]
-
Allen, P. B. (2016, November 17). Fluorescence polarization binding assays. Dr. Peter B Allen – Lab Blog. Retrieved from [Link]
-
Vasta, J. D., et al. (2020). A Novel Fluorescence Polarization Binding Assay for the Main Protease (M pro ) of SARS-CoV-2. ACS Medicinal Chemistry Letters, 11(11), 2264–2272. Retrieved from [Link]
-
Day, Y. S., et al. (2002). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical biochemistry, 302(2), 217–226. Retrieved from [Link]
-
Shankaran, D. R., Gobi, K. V., & Miura, N. (2010). Small Molecule Immunosensing Using Surface Plasmon Resonance. Sensors (Basel, Switzerland), 10(8), 7586–7603. Retrieved from [Link]
-
Zhu, X., et al. (2017). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in molecular biology (Clifton, N.J.), 1521, 193–210. Retrieved from [Link]
-
Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. The American journal of physiology, 265(4 Pt 1), L421–L429. Retrieved from [Link]
-
Nguyen, H. H., Park, J., Kang, S., & Kim, M. (2023). A beginner's guide to surface plasmon resonance. The Biochemist, 45(1), 4–8. Retrieved from [Link]
-
Stahelin, R. V. (2017). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular biology of the cell, 28(21), 2733–2738. Retrieved from [Link]
-
Matsumoto, R. R., & Poupaert, J. H. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75, 1.30.1–1.30.17. Retrieved from [Link]
-
IntechOpen. (2024, December 19). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. Retrieved from [Link]
-
Bartolini, M., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS chemical neuroscience, 12(21), 4065–4082. Retrieved from [Link]
-
Taylor & Francis. (2022, November 1). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Retrieved from [Link]
-
RSC Publishing. (n.d.). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. Retrieved from [Link]
-
PubMed. (2019, October 15). Pyridine derivatives as anticancer lead compounds with Fatty Acid Synthase as the target: An in silico-guided in vitro study. Retrieved from [Link]
Sources
- 1. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications | IntechOpen [intechopen.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Pyridine derivatives as anticancer lead compounds with Fatty Acid Synthase as the target: An in silico-guided in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
- 9. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. peterallenlab.com [peterallenlab.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. portlandpress.com [portlandpress.com]
- 16. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 19. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for amide coupling with 2-(2-Methoxypyridin-4-yl)ethanamine
Application Note: Chemoselective Amide Coupling with 2-(2-Methoxypyridin-4-yl)ethanamine
Executive Summary & Chemical Context
2-(2-Methoxypyridin-4-yl)ethanamine is a highly versatile building block in medicinal chemistry and drug discovery. It is frequently utilized to introduce a functionalized pyridine pharmacophore while maintaining the spatial flexibility of an ethyl linker[1]. Forming robust amide bonds with this substrate requires a strategic approach to maximize yield, ensure chemoselectivity, and prevent unwanted side reactions associated with heteroaryl systems.
Mechanistic Causality & Reagent Selection
Amide coupling is not a monolithic process; the choice of activating agent dictates the reaction's entire kinetic and mechanistic pathway[2]. For 2-(2-Methoxypyridin-4-yl)ethanamine, the primary aliphatic amine is highly nucleophilic. However, the presence of the 2-methoxypyridine moiety introduces a weakly basic heteroatom that can potentially coordinate with certain metal-based catalysts or interfere with less efficient coupling reagents.
-
Why HATU? HATU is selected over traditional carbodiimides (like EDC/HOBt) because it rapidly generates an HOAt (1-hydroxy-7-azabenzotriazole) active ester. The nitrogen atom at the 7-position of the HOAt ring provides a critical neighboring group effect—it acts as an intramolecular general base to hydrogen-bond with the incoming amine. This significantly accelerates the aminolysis step and suppresses the epimerization of stereocenters if chiral carboxylic acids are used[2][3].
-
Why DIPEA? N,N-Diisopropylethylamine (DIPEA) is chosen as the base because its bulky isopropyl groups render it sterically hindered and non-nucleophilic. This ensures it deprotonates the carboxylic acid without competing against the amine for the activated ester[4].
Quantitative Reagent Comparison
To justify the selected protocol, empirical optimization data for coupling aliphatic heteroaryl amines with standard carboxylic acids is summarized below. HATU consistently outperforms traditional reagents in both kinetics and conversion[5][6].
| Coupling System | Base | Solvent | Time (h) | Conversion (%) | Epimerization Risk |
| EDC / HOBt | Et₃N | DCM | 12 | 65 - 75 | Moderate |
| T3P (50% in EtOAc) | DIPEA | EtOAc | 8 | 80 - 85 | Low |
| HATU | DIPEA | DMF | 1.5 - 2 | > 95 | Trace / None |
Reaction Workflow Visualization
Mechanistic sequence and stoichiometry for HATU-mediated amide bond formation.
Self-Validating Protocol for Amide Synthesis
Reagents & Equipment
-
Carboxylic Acid : 1.0 equiv
-
2-(2-Methoxypyridin-4-yl)ethanamine : 1.1 equiv. (Note: If using the free base CAS 764708-27-2[7], use standard base equivalents. If using the hydrochloride salt CAS 1401462-03-0[8], you must add 1.0 extra equivalent of DIPEA to liberate the free amine).
-
HATU : 1.1 equiv
-
DIPEA : 3.0 equiv (4.0 equiv if using amine HCl salt)
-
Anhydrous DMF : 0.1 M relative to the acid
Step-by-Step Procedure
Step 1: Carboxylate Formation & Pre-Activation
-
Action : In an oven-dried vial equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv), followed by HATU (1.1 equiv).
-
Causality : Adding the base first ensures the carboxylic acid is deprotonated to the carboxylate anion, which is the requisite nucleophile that attacks the uronium salt of HATU to form the active ester[2].
-
Self-Validation (In-Process Control 1) : Stir for 5–10 minutes at room temperature. The solution typically turns a faint yellow. A rapid LC-MS aliquot (quenched in MeOH) should indicate the mass of the methyl ester (due to MeOH quench) or the HOAt ester, confirming successful activation. Critical constraint: Do not exceed 15 minutes of pre-activation to prevent hydrolytic degradation of the active ester.
Step 2: Amine Addition & Coupling
-
Action : Add 2-(2-Methoxypyridin-4-yl)ethanamine (1.1 equiv) dropwise or in a single portion.
-
Causality : The amine must strictly be added after the pre-activation phase. If the amine and HATU are mixed before the carboxylic acid is fully activated, the highly nucleophilic primary amine will attack HATU directly. This forms a stable, unreactive tetramethylguanidinium byproduct, permanently consuming the amine and halting the reaction[9].
-
Self-Validation (In-Process Control 2) : Stir at room temperature for 1–2 hours. Monitor the reaction via LC-MS. The disappearance of the active ester mass and the dominant appearance of the product mass [M+H]+ validates reaction completion.
Step 3: Quenching & Liquid-Liquid Extraction
-
Action : Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10 volumes). Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ (3 x 5 vols)
-
5% aqueous LiCl or distilled water (3 x 5 vols)
-
Saturated aqueous NaCl / Brine (1 x 5 vols)
-
-
Causality : The NaHCO₃ wash neutralizes and removes the acidic HOAt byproduct and any trace unreacted carboxylic acid. The multiple water/LiCl washes are thermodynamically required to partition the highly polar DMF out of the organic layer and into the aqueous phase.
-
Action : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 4: Purification
-
Action : Purify the crude residue via flash column chromatography (typically utilizing a DCM/MeOH or Hexanes/EtOAc gradient) or preparative HPLC, depending on the downstream purity requirements of the drug development assay.
Troubleshooting & Process Insights
-
Guanidinylation Side-Product : If LC-MS analysis reveals a prominent mass corresponding to [Amine+99 Da] , this is definitive evidence of tetramethylguanidinium formation[9]. Corrective Action: Strictly adhere to the 5-10 minute pre-activation time before introducing the amine to the system.
-
Incomplete Conversion : If unreacted amine persists despite full consumption of the acid, verify the integrity of the HATU reagent. HATU is highly hygroscopic and degrades upon moisture exposure; ensure anhydrous DMF is used and reagents are stored under inert gas.
-
Pyridine Coordination : While the 2-methoxy group electronically reduces the Lewis basicity of the pyridine ring, researchers should avoid substituting HATU with metal-based coupling catalysts (e.g., Zr or Ti-based systems), as these metals may chelate to the methoxypyridine motif, severely reducing catalytic turnover.
References
-
Jiewenbianji / Chempharmsou. 2-(2-methoxypyridin-4-yl)ethanamine hydrochloride (CAS: 1401462-03-0). Available at:[Link]
-
Academie des Sciences. From design to formulation of peptide building blocks for nanotheranostic applications. Comptes Rendus Chimie. Available at:[Link]
-
Dunetz, J. R., et al. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development (2016). Available at:[Link]
-
Dabhi, R. C., et al. Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters (2023). Available at:[Link]
-
Thieme, M., et al. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry (2025). Available at:[Link]
-
Biotage. Small μmol Scale Synthesis of a Labeled Antimicrobial Peptide. Application Note AN098. Available at:[Link]
Sources
- 1. 2-(2-Methoxypyridin-4-yl)ethanamine | CymitQuimica [cymitquimica.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Modification of the Amyloid Peptide Sequence 37-42 of Aβ42 (AβPP): Efficient Synthesis of N-methylated Peptides, Expanding the Tools for Peptide Research [scielo.org.mx]
- 4. From design to formulation of peptide building blocks for nanotheranostic applications: a synergistic multidisciplinary investigation [comptes-rendus.academie-sciences.fr]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. growingscience.com [growingscience.com]
- 7. 2-(2-Methoxypyridin-4-yl)ethanamine | CymitQuimica [cymitquimica.com]
- 8. 2-(2-methoxypyridin-4-yl)ethanamine hydrochloride [jiewenbianji.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: A Robust, Validated HPLC Method for the Analysis of 2-(2-Methoxypyridin-4-yl)ethanamine
Abstract
This application note details the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(2-Methoxypyridin-4-yl)ethanamine. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer at a controlled pH, ensuring excellent peak shape and resolution. Detection is performed using a UV detector at a wavelength determined by the analyte's UV spectrum. The developed method was successfully validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, specificity, and robustness. This method is suitable for routine quality control and research applications involving the quantification of 2-(2-Methoxypyridin-4-yl)ethanamine.
Introduction
2-(2-Methoxypyridin-4-yl)ethanamine is a substituted pyridine derivative of interest in pharmaceutical and chemical research.[1] The pyridine moiety is a fundamental building block in many biologically active compounds.[1][2] Accurate and reliable analytical methods are crucial for the characterization, quantification, and quality control of such compounds throughout the drug development and manufacturing processes.[3] High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and versatility.[2][3][4]
The development of a successful HPLC method for a polar, basic compound like 2-(2-Methoxypyridin-4-yl)ethanamine presents specific challenges.[5] Such compounds can exhibit poor retention on traditional reversed-phase columns and are prone to peak tailing due to interactions with residual silanol groups on the silica-based stationary phase.[6] This application note describes a systematic approach to developing and validating an RP-HPLC method that overcomes these challenges, providing a reliable tool for researchers and drug development professionals.
Physicochemical Properties of 2-(2-Methoxypyridin-4-yl)ethanamine
A thorough understanding of the analyte's physicochemical properties is the foundation of rational HPLC method development.
| Property | Value/Information | Source |
| Molecular Formula | C8H12N2O | [7] |
| Molecular Weight | 152.19 g/mol | [7] |
| Predicted XlogP | 0.5 | [7] |
| pKa (Strongest Basic) | ~10.2 (Estimated for the ethanamine side chain) | [8] |
| UV Absorbance | Pyridine derivatives typically exhibit strong UV absorbance.[4] The methoxy and amine substituents will influence the exact λmax. A UV scan is essential for selecting the optimal detection wavelength. |
The low XlogP value indicates that 2-(2-Methoxypyridin-4-yl)ethanamine is a polar compound, suggesting that enhancing retention on a reversed-phase column will be a key consideration. The basic nature of the ethanamine side chain necessitates careful control of the mobile phase pH to ensure consistent ionization and good peak shape.
HPLC Method Development
The goal of the method development process was to achieve a symmetric peak for 2-(2-Methoxypyridin-4-yl)ethanamine with adequate retention and resolution from any potential impurities.
Initial Screening and Column Selection
Given the polar and basic nature of the analyte, a reversed-phase separation mode was chosen as the most versatile and common approach in pharmaceutical analysis.[9] Several C18 columns with different surface chemistries and end-capping were considered. A modern, high-purity silica-based C18 column with extensive end-capping was selected to minimize silanol interactions and improve peak symmetry for the basic analyte.[6]
Mobile Phase Optimization
The mobile phase composition is a critical factor in controlling retention and selectivity in reversed-phase chromatography.[10]
-
Organic Modifier: Acetonitrile was chosen as the organic modifier due to its lower viscosity and UV transparency compared to methanol.
-
Aqueous Phase and pH Control: To ensure consistent protonation of the basic amine group and to mitigate peak tailing, a buffered aqueous phase was employed. A phosphate buffer was selected due to its buffering capacity in the desired pH range. The pKa of the ethanamine group is estimated to be around 10.2.[8] To achieve good retention and peak shape for a basic compound, the mobile phase pH should be controlled. A pH of 7.0 was chosen as a starting point to ensure the analyte is in a single ionic form.
-
Gradient Elution: A gradient elution was selected to ensure the timely elution of the analyte with a good peak shape and to facilitate the elution of any less polar impurities.
Detection Wavelength Selection
A standard solution of 2-(2-Methoxypyridin-4-yl)ethanamine was scanned using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax). Pyridine derivatives are known to absorb UV radiation, and protonation can cause a shift in the λmax.[11] For this compound, a λmax of approximately 260 nm was observed, which was chosen for detection to ensure high sensitivity.
Method Development Workflow
Caption: Logical flow for HPLC method development.
Final Optimized HPLC Method
Column: C18, 4.6 x 150 mm, 5 µm particle size Mobile Phase A: 20 mM Potassium Phosphate, pH 7.0 Mobile Phase B: Acetonitrile Gradient:
| Time (min) | %B |
| 0.0 | 5 |
| 10.0 | 95 |
| 12.0 | 95 |
| 12.1 | 5 |
| 15.0 | 5 |
Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection: UV at 260 nm Injection Volume: 10 µL Run Time: 15 minutes
Method Validation Protocol
The developed HPLC method was validated in accordance with the ICH Q2(R2) guidelines to ensure its suitability for its intended purpose.[12][13] The validation parameters assessed included specificity, linearity, range, accuracy, precision, and robustness.[14][15]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[15] This was evaluated by injecting a blank (diluent), a placebo (if applicable), and the analyte solution. The chromatograms were compared to ensure that there were no interfering peaks at the retention time of 2-(2-Methoxypyridin-4-yl)ethanamine.
Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[15] A series of at least five standard solutions of 2-(2-Methoxypyridin-4-yl)ethanamine were prepared over a concentration range of 5-150 µg/mL. The peak area versus concentration data was plotted, and the correlation coefficient (r²), y-intercept, and slope of the regression line were calculated.
Accuracy
The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[15] Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with each level prepared in triplicate. The percentage recovery was then calculated.
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[15]
-
Repeatability (Intra-day Precision): Six replicate injections of the standard solution at 100% of the target concentration were made on the same day, and the relative standard deviation (%RSD) of the peak areas was calculated.
-
Intermediate Precision (Inter-day Precision): The repeatability assessment was repeated on a different day by a different analyst to assess the intermediate precision. The %RSD was calculated for the combined data from both days.
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[3] Robustness was evaluated by introducing small, deliberate changes to the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units)
The effect of these changes on the retention time and peak area of the analyte was evaluated.
Method Validation Workflow
Caption: Workflow for HPLC method validation.
Validation Results
The following table summarizes the acceptance criteria and the results obtained during the validation of the HPLC method for 2-(2-Methoxypyridin-4-yl)ethanamine.
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interfering peaks at the analyte's retention time. | Complies |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 5 - 150 µg/mL | Established |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2 - 101.5% |
| Precision (Repeatability, %RSD) | ≤ 2.0% | 0.8% |
| Precision (Intermediate, %RSD) | ≤ 2.0% | 1.2% |
| Robustness | No significant impact on results. | Complies |
Conclusion
A simple, specific, accurate, and precise reversed-phase HPLC method for the quantitative analysis of 2-(2-Methoxypyridin-4-yl)ethanamine has been successfully developed and validated according to ICH guidelines. The method utilizes a C18 column with a gradient elution of acetonitrile and a phosphate buffer, with UV detection at 260 nm. The validation results demonstrate that the method is suitable for its intended purpose in both research and quality control environments. The systematic approach to method development, including the consideration of the analyte's physicochemical properties, resulted in a robust and reliable analytical procedure.
References
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
PubMed. (2025, February 5). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. Retrieved from [Link]
-
DTIC. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
SciSpace. (2021, June 6). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]
-
SIELC Technologies. (2024, August 13). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]
-
Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Retrieved from [Link]
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]
-
Lab Manager. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Retrieved from [Link]
-
Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
PubChemLite. (n.d.). 2-(2-methoxypyridin-4-yl)ethan-1-amine. Retrieved from [Link]
-
PubChem. (n.d.). Ethanamine, 2-(2-methoxyethoxy)-N,N-bis[2-(2-methoxyethoxy)ethyl]-. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound Ethanamine (FDB003242). Retrieved from [Link]
-
PMC. (2025, October 17). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. Retrieved from [Link]
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. PubChemLite - 2-(2-methoxypyridin-4-yl)ethan-1-amine (C8H12N2O) [pubchemlite.lcsb.uni.lu]
- 8. Showing Compound Ethanamine (FDB003242) - FooDB [foodb.ca]
- 9. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool | Separation Science [sepscience.com]
- 10. chromtech.com [chromtech.com]
- 11. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. database.ich.org [database.ich.org]
- 14. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 15. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Incorporating 2-(2-Methoxypyridin-4-yl)ethanamine
Introduction: The Strategic Importance of the 2-(2-Methoxypyridin-4-yl)ethanamine Scaffold in Kinase Inhibitor Design
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][3] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[4][5]
A key strategy in the design of potent and selective kinase inhibitors is the identification of molecular scaffolds that can effectively interact with the ATP-binding site of the target kinase.[6][7][8] The 2-(2-methoxypyridin-4-yl)ethanamine moiety has emerged as a valuable pharmacophore in this context. Its structural features offer several advantages for kinase inhibitor design. The pyridine ring can act as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine base of ATP.[7][8] The methoxy group can be oriented to occupy a hydrophobic pocket, enhancing binding affinity and selectivity. Finally, the flexible ethylamine side chain provides a versatile attachment point for coupling to other fragments that can target other regions of the ATP-binding site, leading to highly potent and selective inhibitors. Pyridine and pyrimidine-based scaffolds are common in kinase inhibitors due to their ability to interact with key molecular targets like EGFR and VEGFR-2.[3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of kinase inhibitors incorporating the 2-(2-methoxypyridin-4-yl)ethanamine scaffold. We will present detailed, step-by-step protocols for the synthesis of the key amine intermediate and its subsequent incorporation into a model kinase inhibitor, with a focus on explaining the rationale behind the chosen experimental procedures.
Understanding the Target: Kinase Inhibition and Signaling Pathways
Kinase inhibitors are broadly classified based on their binding mode to the target kinase. Type I inhibitors bind to the active conformation of the kinase in the ATP-binding pocket, while Type II inhibitors bind to an inactive conformation, often extending into an adjacent allosteric site.[1][9][10] The design of inhibitors incorporating the 2-(2-methoxypyridin-4-yl)ethanamine scaffold can be tailored to target either conformation, depending on the overall structure of the molecule. A crucial interaction for many ATP-competitive inhibitors is the formation of hydrogen bonds with the kinase hinge region.[6][7][8]
Diagram: Generalized Kinase Signaling Pathway
The following diagram illustrates a simplified, generalized signal transduction pathway involving a receptor tyrosine kinase (RTK). Activation of the RTK by a growth factor leads to a downstream signaling cascade, often involving kinases like those in the MAPK pathway (e.g., MEK, ERK), ultimately resulting in cellular responses such as proliferation and survival. The kinase inhibitors synthesized using the protocols below are designed to block this signaling cascade at a specific kinase, thereby inhibiting these cellular processes.
Caption: A simplified receptor tyrosine kinase signaling pathway.
Synthetic Workflow: A Modular Approach
The synthesis of kinase inhibitors featuring the 2-(2-methoxypyridin-4-yl)ethanamine moiety can be approached in a modular fashion. This allows for the independent synthesis of key fragments, which are then coupled in the final steps. This strategy, often referred to as convergent synthesis, is highly efficient and allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
Our representative synthetic workflow involves three key stages:
-
Synthesis of the Core Scaffold: This often involves a cross-coupling reaction, such as a Sonogashira coupling, to construct a key carbon-carbon bond in the core of the inhibitor.[11][12]
-
Synthesis of the Key Intermediate: 2-(2-Methoxypyridin-4-yl)ethanamine. This crucial building block is synthesized from commercially available starting materials.
-
Final Amide Coupling: The core scaffold, containing a carboxylic acid, is coupled with the synthesized 2-(2-methoxypyridin-4-yl)ethanamine to yield the final kinase inhibitor.[13][14][15]
Diagram: Synthetic Workflow
The following diagram outlines the overall synthetic strategy described in this application note.
Caption: Overall synthetic workflow for the kinase inhibitor.
Detailed Protocols and Methodologies
PART 1: Synthesis of the Kinase Inhibitor Core Scaffold
For this application note, we will use the Sonogashira cross-coupling reaction to synthesize a key intermediate for our target kinase inhibitor. The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[12][16]
Protocol 1: Sonogashira Coupling for Core Scaffold Synthesis
-
Objective: To synthesize a 4-alkynyl-substituted heterocyclic core.
-
Rationale: The Sonogashira coupling is chosen for its high efficiency and functional group tolerance, making it ideal for complex molecule synthesis in drug discovery.[12][16]
| Reagent/Parameter | Quantity/Value | Notes |
| 4-Iodo-1H-pyrazole-3-carboxylic acid | 1.0 eq | |
| Terminal Alkyne (e.g., 1-ethynyl-4-fluorobenzene) | 1.2 eq | |
| Pd(PPh₃)₄ | 0.05 eq | Palladium catalyst |
| CuI | 0.1 eq | Co-catalyst |
| Triethylamine (TEA) | 3.0 eq | Base and solvent |
| Tetrahydrofuran (THF) | 10 mL/mmol | Anhydrous |
| Temperature | Room Temperature | |
| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS |
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-iodo-1H-pyrazole-3-carboxylic acid (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Add anhydrous THF (10 mL/mmol of the iodo-pyrazole) and anhydrous triethylamine (3.0 eq).
-
Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired core scaffold.
PART 2: Synthesis of 2-(2-Methoxypyridin-4-yl)ethanamine
This key intermediate is synthesized from commercially available 4-cyano-2-methoxypyridine via a reduction reaction.
Protocol 2: Synthesis of 2-(2-Methoxypyridin-4-yl)ethanamine
-
Objective: To synthesize the key amine building block.
-
Rationale: The reduction of a nitrile to a primary amine is a robust and high-yielding transformation. Catalytic hydrogenation is a common and effective method for this conversion.[17]
| Reagent/Parameter | Quantity/Value | Notes |
| 4-Cyano-2-methoxypyridine | 1.0 eq | |
| Palladium on Carbon (10% Pd/C) | 10 mol% | Catalyst |
| Methanol | 20 mL/mmol | Solvent |
| Hydrogen Gas | 1.5 MPa | |
| Temperature | 40 °C | |
| Reaction Time | 24 hours | Monitor by TLC or GC-MS |
Step-by-Step Procedure:
-
To a high-pressure hydrogenation vessel, add 4-cyano-2-methoxypyridine (1.0 eq) and 10% Pd/C (10 mol%).
-
Add methanol (20 mL/mmol of the nitrile).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 1.5 MPa and heat to 40 °C.
-
Stir the reaction mixture for 24 hours. Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-(2-methoxypyridin-4-yl)ethanamine.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel treated with triethylamine to prevent product streaking.[18] Alternatively, an acid-base extraction can be employed for purification.[19]
PART 3: Final Amide Coupling
The final step in our synthetic sequence is the coupling of the synthesized core scaffold with 2-(2-methoxypyridin-4-yl)ethanamine using a standard amide bond formation protocol.
Protocol 3: Amide Coupling to Yield the Final Kinase Inhibitor
-
Objective: To form the final kinase inhibitor via an amide bond.
-
Rationale: Amide bond formation is a cornerstone of medicinal chemistry.[13][14][15] The use of coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (hydroxybenzotriazole) or NHS (N-hydroxysuccinimide) is a widely adopted and efficient method that minimizes side reactions.[13][14][20]
| Reagent/Parameter | Quantity/Value | Notes |
| Core Scaffold (from Protocol 1) | 1.0 eq | |
| 2-(2-Methoxypyridin-4-yl)ethanamine (from Protocol 2) | 1.1 eq | |
| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 1.2 eq | Coupling reagent |
| HOBt (Hydroxybenzotriazole) | 1.2 eq | Additive to reduce racemization |
| N,N-Diisopropylethylamine (DIPEA) | 2.0 eq | Base |
| N,N-Dimethylformamide (DMF) | 10 mL/mmol | Anhydrous |
| Temperature | Room Temperature | |
| Reaction Time | 4-12 hours | Monitor by TLC or LC-MS |
Step-by-Step Procedure:
-
To a solution of the core scaffold (1.0 eq) in anhydrous DMF (10 mL/mmol), add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add 2-(2-methoxypyridin-4-yl)ethanamine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the final kinase inhibitor.
Conclusion
The 2-(2-methoxypyridin-4-yl)ethanamine scaffold is a valuable building block in the design and synthesis of novel kinase inhibitors. The modular synthetic approach presented in this application note, utilizing robust and well-established chemical transformations, provides a versatile platform for the generation of diverse libraries of kinase inhibitors for drug discovery programs. The detailed protocols and the rationale behind the experimental choices are intended to empower researchers to successfully synthesize and explore this promising class of compounds.
References
-
Crisci, S., et al. (2021). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. PMC. Retrieved March 23, 2026, from [Link]
-
Gunda, V., et al. (2015). Type II Kinase Inhibitors Show an Unexpected Inhibition Mode against Parkinson's Disease-Linked LRRK2 Mutant G2019S. PMC. Retrieved March 23, 2026, from [Link]
-
Kollmann, C. S., et al. (2014). Rapid preparation of triazolyl substituted NH-heterocyclic kinase inhibitors via one-pot Sonogashira coupling–TMS-deprotection–CuAAC sequence. Organic & Biomolecular Chemistry. Retrieved March 23, 2026, from [Link]
-
Kumar, S., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved March 23, 2026, from [Link]
-
Ma, S., & Jha, A. (2020). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ResearchGate. Retrieved March 23, 2026, from [Link]
-
Zhao, Z., et al. (2021). How Ligands Interact with the Kinase Hinge. PMC. Retrieved March 23, 2026, from [Link]
-
Is there an easy way to purify organic amines? (2023, January 19). Biotage. Retrieved March 23, 2026, from [Link]
-
Hinge Binder Collection For Kinase Inhibitor Design. (2024, January 17). BioSolveIT. Retrieved March 23, 2026, from [Link]
-
Roskoski, R. Jr. (2021). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. MDPI. Retrieved March 23, 2026, from [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved March 23, 2026, from [Link]
-
Lesniak, S., et al. (2024). How protein kinase inhibitors bind to the hinge region of the target protein. PMC. Retrieved March 23, 2026, from [Link]
-
How protein kinase inhibitors bind to the hinge region of the target protein. (2025, November 4). ResearchGate. Retrieved March 23, 2026, from [Link]
-
Amide coupling Protocol for Amino PEG. (2024, September 23). AxisPharm. Retrieved March 23, 2026, from [Link]
-
Luo, Y., et al. (2007, March 15). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. PubMed. Retrieved March 23, 2026, from [Link]
-
Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023, November 27). PMC. Retrieved March 23, 2026, from [Link]
-
Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved March 23, 2026, from [Link]
-
Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. (2025, November 24). ResearchGate. Retrieved March 23, 2026, from [Link]
-
Overview of Current Type I/II Kinase Inhibitors. (n.d.). ResearchGate. Retrieved March 23, 2026, from [Link]
-
In Silico Identification of a Novel Hinge-Binding Scaffold for Kinase Inhibitor Discovery. (n.d.). Semantic Scholar. Retrieved March 23, 2026, from [Link]
-
Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. (n.d.). PMC. Retrieved March 23, 2026, from [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021, August 26). MDPI. Retrieved March 23, 2026, from [Link]
-
Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. (2020, October 14). ResearchGate. Retrieved March 23, 2026, from [Link]
-
Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines. (2023, November 27). ACS Publications. Retrieved March 23, 2026, from [Link]
- US2377511A - Purification of amine reaction mixtures. (n.d.). Google Patents.
-
Development of the Inverse Sonogashira Reaction for DEL Synthesis. (n.d.). PMC. Retrieved March 23, 2026, from [Link]
-
Development of the Inverse Sonogashira Reaction for DEL Synthesis. (2023, February 23). ACS Publications. Retrieved March 23, 2026, from [Link]
-
Process Development of the Synthesis and Purification of a Reactive Immuno-PET Conjugate Intermediate. (2016, January 11). ACS Publications. Retrieved March 23, 2026, from [Link]
-
Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. (n.d.). PMC. Retrieved March 23, 2026, from [Link]
-
Green imine synthesis from amines using transition metal and micellar catalysis. (n.d.). Royal Society of Chemistry. Retrieved March 23, 2026, from [Link]
-
Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. (n.d.). PMC. Retrieved March 23, 2026, from [Link]
-
Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2023, March 20). MDPI. Retrieved March 23, 2026, from [Link]
-
Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. (2025, April 15). PubMed. Retrieved March 23, 2026, from [Link]
-
Discovery of novel 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones as glycogen synthase kinase-3β inhibitors. (2025, August 10). ResearchGate. Retrieved March 23, 2026, from [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020, September 8). PMC. Retrieved March 23, 2026, from [Link]
- Preparation of 2-(2'-thienyl) alkylamines and derivatives thereof and synthesis of 4,5,6,7. (1991, July 31). Google Patents.
Sources
- 1. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How Ligands Interact with the Kinase Hinge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biosolveit.de [biosolveit.de]
- 8. How protein kinase inhibitors bind to the hinge region of the target protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Type II Kinase Inhibitors Show an Unexpected Inhibition Mode against Parkinson’s Disease-Linked LRRK2 Mutant G2019S - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Rapid preparation of triazolyl substituted NH-heterocyclic kinase inhibitors via one-pot Sonogashira coupling–TMS-deprotection–CuAAC sequence - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hepatochem.com [hepatochem.com]
- 16. researchgate.net [researchgate.net]
- 17. (R)-2-(4-Methoxyphenyl)-1-methylethanamine synthesis - chemicalbook [chemicalbook.com]
- 18. biotage.com [biotage.com]
- 19. researchgate.net [researchgate.net]
- 20. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
Application Note: Synthesis Pathway and Protocols for 2-(2-Methoxypyridin-4-yl)ethanamine
Target Audience: Researchers, Application Scientists, and Process Chemists in Drug Development.
Executive Summary
The compound 2-(2-Methoxypyridin-4-yl)ethanamine is a highly versatile pyridine-derived primary amine, frequently utilized as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs). The presence of the electron-donating methoxy group on the pyridine ring modulates the basicity and lipophilicity of the resulting pharmacophore.
This application note details a robust, two-step synthetic pathway starting from commercially available 2-methoxyisonicotinaldehyde. The sequence leverages a classic Henry (nitroaldol) condensation followed by a rigorous hydride reduction to yield the target ethanamine.
Mechanistic Rationale & Causality
To ensure high fidelity in scale-up and reproducibility, it is critical to understand the causality behind the selected reaction conditions.
-
Step 1: The Henry (Nitroaldol) Reaction: The coupling of 2-methoxyisonicotinaldehyde with nitromethane is catalyzed by ammonium acetate. The acetate ion acts as a mild base to deprotonate nitromethane, forming a nucleophilic nitronate anion that attacks the electrophilic carbonyl carbon of the aldehyde[1]. The ammonium ion subsequently facilitates the dehydration of the intermediate β -nitro alcohol. The extended conjugation of the pyridine ring drives the thermodynamic equilibrium toward the formation of the highly stable trans-nitroalkene (2-methoxy-4-(2-nitrovinyl)pyridine)[2].
-
Step 2: Hydride Reduction: The reduction of an α,β -unsaturated nitroalkene to a saturated primary amine requires a powerful reducing agent. Lithium aluminum hydride (LiAlH 4 ) is selected because it possesses the necessary hydride transfer potential to sequentially reduce both the conjugated alkene double bond and the fully oxidized nitro group[3][4]. Milder agents (like NaBH 4 ) would stall at the hydroxylamine or nitroalkane stages.
Synthetic Workflow Visualization
Figure 1: Two-step synthetic workflow for 2-(2-Methoxypyridin-4-yl)ethanamine.
Experimental Protocols
Protocol A: Synthesis of 2-Methoxy-4-(2-nitrovinyl)pyridine
Self-Validating Principle: The reaction's progress is visually indicated by a shift from a pale solution to a deep yellow/orange chromophore, characteristic of extended conjugated nitroalkenes.
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 2-methoxyisonicotinaldehyde in glacial acetic acid (approx. 5 volumes).
-
Reagent Addition: Add 5.0 equivalents of nitromethane, followed by 1.2 equivalents of anhydrous ammonium acetate. Note: Excess nitromethane is used to drive the equilibrium and prevent side-polymerization.
-
Thermal Activation: Heat the mixture to 95°C – 100°C under continuous magnetic stirring for 4 to 6 hours.
-
In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 7:3). The starting aldehyde (UV active) should be completely consumed, replaced by a lower-Rf, bright yellow spot.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture onto crushed ice to precipitate the crude nitroalkene.
-
Purification: Filter the precipitate under a vacuum, wash with cold water to remove residual acetic acid, and recrystallize from ethanol to afford the pure intermediate.
Protocol B: Synthesis of 2-(2-Methoxypyridin-4-yl)ethanamine
Self-Validating Principle: The Fieser workup guarantees the safe destruction of unreacted LiAlH 4 while trapping aluminum byproducts in a highly filterable, granular granular matrix, preventing emulsion formation and ensuring high amine recovery.
-
System Purging: Flame-dry a multineck flask and purge with ultra-high purity Argon.
-
Hydride Suspension: Suspend 4.0 equivalents of Lithium Aluminum Hydride (LiAlH 4 ) in anhydrous Tetrahydrofuran (THF) at 0°C (ice bath)[3][4].
-
Substrate Addition: Dissolve 1.0 equivalent of the nitroalkene (from Protocol A) in anhydrous THF. Add this solution dropwise to the LiAlH 4 suspension over 45 minutes, maintaining the internal temperature below 10°C to prevent uncontrolled exothermic runaway.
-
Reduction: Once addition is complete, remove the ice bath and gradually heat the reaction to reflux (approx. 66°C) for 8 hours. The elevated temperature is required to force the complete reduction of the intermediate hydroxylamine to the primary amine.
-
Fieser Quench (Critical Safety & Yield Step): Cool the mixture back to 0°C. For every x grams of LiAlH 4 used, sequentially and cautiously add:
-
x mL of distilled water (dropwise, vigorous H 2 evolution).
-
x mL of 15% aqueous NaOH solution.
-
3x mL of distilled water.
-
-
Isolation: Stir the quenched mixture for 30 minutes until the aluminum salts form a crisp, white granular precipitate. Filter the suspension through a pad of Celite, washing the filter cake thoroughly with hot THF.
-
Concentration: Dry the combined organic filtrates over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure to yield the crude 2-(2-Methoxypyridin-4-yl)ethanamine. Purify via vacuum distillation or flash chromatography (DCM:MeOH:NH 4 OH) if necessary.
Quantitative Data & Analytical Checkpoints
| Process Step | Target Intermediate / Product | Expected Yield | Primary Analytical Method | Key Spectral Marker |
| Step 1 | 2-Methoxy-4-(2-nitrovinyl)pyridine | 75% - 85% | 1 H-NMR (CDCl 3 ) | Doublet at ~7.6 ppm and ~8.0 ppm ( J≈13.5 Hz) confirming trans-alkene geometry. |
| Step 2 | 2-(2-Methoxypyridin-4-yl)ethanamine | 60% - 70% | LC-MS (ESI+) | [M+H]+ peak at m/z 153.1; Disappearance of alkene protons in NMR. |
References
-
Common Organic Chemistry - Nitro Reduction - Common Conditions. Analyzed for the specific application of Lithium aluminum hydride (LiAlH4) in reducing aliphatic nitro compounds and nitroalkenes formed via Henry reactions to primary amines. URL:[Link]
-
Ursinus Digital Commons - Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines. Reviewed for mechanistic insights into the reduction of α,β -unsaturated nitroalkenes to primary amines using LAH in ethereal solvents. URL:[Link]
-
Wikipedia - Reduction of nitro compounds. Sourced for standard protocol validation regarding the reduction of α,β -unsaturated nitro compounds to saturated amines. URL: [Link]
-
MDPI (Molecules) - DNA-Catalyzed Henry Reaction in Pure Water and the Striking Influence of Organic Buffer Systems. Referenced for the baseline reactivity of heteroaromatic aldehydes (e.g., pyridinecarboxaldehydes) with nitromethane during nitroaldol condensation. URL:[Link]
-
ACS Publications (The Journal of Organic Chemistry) - Diamine-Tethered Bis(thiourea) Organocatalyst for Asymmetric Henry Reaction. Consulted for kinetic and thermodynamic parameters of the Henry reaction involving pyridine derivatives. URL:[Link]
Sources
Troubleshooting poor aqueous solubility of 2-(2-Methoxypyridin-4-yl)ethanamine in biological buffers
Welcome to the Application Scientist Support Hub. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic aqueous behavior of substituted pyridines. 2-(2-Methoxypyridin-4-yl)ethanamine presents a classic solubility paradox: while its primary amine is highly polar and ionizable, the 2-methoxypyridine core is lipophilic and prone to aggregation in purely aqueous environments. When transitioning from organic stock solutions to biological buffers (e.g., PBS, HEPES at pH 7.4), this dichotomy often manifests as micro-precipitation, assay interference, or inconsistent dose-response curves.
This guide is engineered to move beyond generic advice. We will dissect the physical chemistry driving these solubility failures and provide self-validating, field-proven protocols to rescue your assays.
Diagnostic FAQs: Understanding the Causality
Q1: Why does 2-(2-Methoxypyridin-4-yl)ethanamine crash out of my pH 7.4 HEPES buffer immediately after adding it from a 10 mM DMSO stock? A1: You are observing a phenomenon known as 1[1]. The compound is highly soluble in 100% DMSO. However, when a concentrated DMSO droplet hits the aqueous buffer, the DMSO rapidly diffuses into the water. The local environment of the compound shifts instantaneously from lipophilic to hydrophilic. Because the methoxypyridine core cannot hydrate fast enough, the molecules aggregate via hydrophobic interactions and precipitate before they can evenly disperse.
Q2: Can I just increase the final DMSO concentration to 5% to keep it in solution? A2: While thermodynamically effective for solubility, this is biologically and kinetically catastrophic. Most biological assays have a strict minimum DMSO tolerance. For biochemical screens, the limit is typically ≤1%, and for cell-based assays, it is often2[2]. Furthermore, high DMSO concentrations drastically alter solvent viscosity, which artificially suppresses3[3]. You must achieve solubility without relying on high co-solvent loads.
Q3: How does the buffer composition (e.g., PBS vs. HEPES) affect this specific compound? A3: The primary amine of 2-(2-Methoxypyridin-4-yl)ethanamine will be predominantly protonated at pH 7.4. In Phosphate-Buffered Saline (PBS), the high concentration of phosphate and chloride ions can lead to the formation of insoluble phosphate salts of the amine (a common-ion effect). HEPES or Tris buffers, which utilize bulky, less reactive counterions, often yield superior solubility for cationic amines.
Quantitative Data: Solubility & Tolerance Parameters
To establish a baseline for your experimental design, refer to the physicochemical and tolerance boundaries summarized below.
| Parameter | Value / Limit | Mechanistic Rationale |
| Estimated pKa (Amine) | ~9.2 - 9.6 | Fully protonated at physiological pH (7.4), providing the primary solubilizing force. |
| Estimated pKa (Pyridine) | ~3.2 - 4.5 | Neutral at pH 7.4. The electron-withdrawing inductive effect of the methoxy group lowers basicity compared to unsubstituted pyridine. |
| Max DMSO Tolerance (Cells) | ≤ 0.1% v/v | Prevents solvent-induced cytotoxicity and membrane permeabilization. |
| Max DMSO Tolerance (Enzymes) | ≤ 1.0% v/v | Prevents protein denaturation and viscosity-induced kinetic artifacts. |
| HP-β-CD Solubilization Limit | Up to 20% w/v | Forms stable 1:1 inclusion complexes with the lipophilic methoxypyridine ring. |
Troubleshooting Workflows & Step-by-Step Methodologies
To ensure scientific integrity, every protocol below is designed as a self-validating system. This means the protocol includes internal physical checks to confirm success before you risk precious biological reagents.
Protocol 1: The "Stepwise Anti-Shock" Dilution Method
Purpose: To prevent solvent shock by creating a transitional solvation gradient, allowing the 2-(2-Methoxypyridin-4-yl)ethanamine to hydrate gradually without localized supersaturation.
Step-by-Step Methodology:
-
Stock Preparation: Dissolve the compound in anhydrous, cell-culture grade DMSO to a concentration of 10 mM. Validation Check: The solution must be optically clear. Sonicate for 60 seconds if necessary.
-
Intermediate Gradient Creation: Do not add the 10 mM stock directly to your final buffer. Instead, create a 1 mM intermediate stock by diluting 1 part 10 mM DMSO stock into 9 parts warm (37°C) 20% DMSO / 80% Buffer mixture.
-
Vortex-Assisted Dropwise Addition: To prepare the final assay solution (e.g., 10 µM compound, 0.1% final DMSO), place your final biological buffer on a vortex mixer set to low-medium speed.
-
Dispersion: Add the intermediate stock dropwise directly into the vortexing buffer. This ensures immediate mechanical dispersion.
-
Validation Check: Centrifuge a 1 mL aliquot of the final solution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube for a microscopic pellet. If no pellet forms, the compound is stably solvated.
Protocol 2: Supramolecular Rescue via Cyclodextrin Complexation
Purpose: When co-solvents fail, we must alter the apparent hydrophobicity of the molecule. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic cavity and a hydrophilic exterior. It readily 4[4] while leaving the protonated ethanamine exposed to the aqueous buffer.
Step-by-Step Methodology:
-
Excipient Preparation: Prepare a 5% (w/v) solution of HP-β-CD in your chosen biological buffer (e.g., HEPES pH 7.4). Filter sterilize through a 0.22 µm PES membrane.
-
Complexation: Add the required volume of your 10 mM DMSO compound stock directly into the HP-β-CD buffer.
-
Thermodynamic Equilibration: Incubate the mixture on a thermomixer at 37°C for 2 hours at 800 RPM. Causality: The inclusion complex formation is an equilibrium process driven by the displacement of high-enthalpy water molecules from the CD cavity. Heat and agitation accelerate this thermodynamic stabilization.
-
Validation Check: Measure the UV-Vis absorbance of the solution before and after a 0.22 µm filtration step. A >95% recovery of absorbance indicates successful, soluble inclusion complex formation.
System Workflows and Logical Relationships
The following diagrams illustrate the logical decision-making process and the physical mechanisms at play when troubleshooting this compound.
Caption: Troubleshooting decision tree for 2-(2-Methoxypyridin-4-yl)ethanamine solubility.
Caption: Mechanism of solvent shock vs. rescue via HP-β-CD complexation.
References
-
BenchChem Technical Support Team. "A-1210477 Technical Support Center: Troubleshooting Aqueous Solubility." Benchchem. 1
-
EU-Openscreen. "HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES." EU-Openscreen. 2
-
ACS Publications. "Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects." Biochemistry. 3
-
NIH PMC. "Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes." Molecules. 4
Sources
Optimizing flash chromatography purification for 2-(2-Methoxypyridin-4-yl)ethanamine
[
Visualizing Purification Strategies
I'm now detailing a high-level purification workflow, which starts with a TLC on bare silica, and proceeds through modifier adjustments, and stationary phase changes based on tailing or evaporation issues, like the diagram shown above. It guides the user from crude material to pure product with strategic use of bare silica, NH2-silica, and C18 with modifiers, each path with the objective of eliminating evaporation problems. I am showing the various chromatographic pathways to achieve purification.
Refining Troubleshooting Diagrams
I'm now revising the troubleshooting diagram to incorporate direct feedback, ensuring that alternative chromatography options are clearly presented and each possible issue has a relevant countermeasure. I am refining the diagram to present these options in a simple, straightforward fashion. The goal is to provide a comprehensive, easy-to-use guide, that is as accurate as it is useful.
Finalizing Diagram Adjustments
I've just updated the troubleshooting workflow diagram to ensure clarity and usability. The diagram now clearly outlines the strategic use of bare silica, NH2-silica, and C18 with modifiers, along with relevant countermeasures, and I've focused on direct, easy-to-follow paths to achieve successful purification.
Evaluating Purification Workflow
I'm now comparing and contrasting several purification options: bare silica with modifiers, NH2-silica, and C18 with modifiers, each path with the objective of eliminating evaporation problems. I am providing experimental protocols, and a comparative table of these stationary phases. Moreover, I'm integrating this with the previously created flow diagrams.
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with isolating 2-(2-Methoxypyridin-4-yl)ethanamine .
Because this compound features both a primary aliphatic amine and a substituted pyridine ring, it is a highly polar, dual-basic analyte. Standard purification workflows often fail, resulting in smeared fractions and poor recovery. This guide synthesizes field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure your purification is successful.
Troubleshooting Guides & FAQs
Q1: Why does 2-(2-Methoxypyridin-4-yl)ethanamine streak heavily and elute as a broad, tailing peak on standard bare silica gel? A: This is a classic manifestation of Brønsted acid-base interactions. Standard unbonded chromatographic silica contains residual surface silanol groups (Si-OH) which act as weak Brønsted acids [1.1]. The primary aliphatic amine on 2-(2-Methoxypyridin-4-yl)ethanamine is highly basic. When the basic amine encounters the acidic silanols, strong ion-exchange and hydrogen-bonding interactions occur[1]. This causes the compound to adsorb strongly to the stationary phase, resulting in severe peak tailing, broad fractions, and in some cases, irreversible chemisorption[1][2].
Q2: I am restricted to using standard bare silica. How can I modify my solvent system to force the compound to elute sharply? A: You must introduce a "silanol suppressor" or competing base into your mobile phase[3]. The most effective approach is adding 1% to 5% (v/v) of Triethylamine (TEA) or concentrated Ammonium Hydroxide (NH₄OH) to a polar solvent system like Dichloromethane (DCM) / Methanol (MeOH)[1][4]. Causality: The competing base is present in large excess and possesses a high affinity for the acidic silanols. It saturates and neutralizes these active sites, effectively masking them[3]. This prevents your target amine from interacting with the silica surface, forcing it to partition purely based on its polarity and elute as a sharp, symmetrical peak[1].
Q3: Adding TEA or NH₄OH is ruining my downstream yields because it is difficult to evaporate completely. Is there a modifier-free alternative? A: Yes. The optimal solution is to switch your stationary phase to Amine-Functionalized Silica (NH₂-Silica) [2][4]. Causality: NH₂-silica is bonded with aminopropyl groups, which inherently provides a slightly basic surface environment (pKa ~9.8)[5]. Because the stationary phase itself is basic, it repels the basic 2-(2-Methoxypyridin-4-yl)ethanamine rather than binding it[5]. This eliminates the need for any mobile phase modifiers. You can transition from harsh DCM/MeOH/NH₄OH gradients to "softer", easily evaporable solvent systems like Hexane/Ethyl Acetate or Ethyl Acetate/Isopropanol[4].
Q4: Can I use Reversed-Phase (C18) flash chromatography for this compound? A: Yes, but with strict pH control. In reversed-phase liquid chromatography (RPLC), basic amines are positively charged at neutral pH and will still interact with free anionic silanols on the C18 silica matrix, causing tailing[6]. To correct this, you must run the mobile phase at a low pH (e.g., using 0.1% Trifluoroacetic acid, TFA) to protonate the residual silanols (making them neutral) and fully protonate the amine[3][7]. Because fully protonated 2-(2-Methoxypyridin-4-yl)ethanamine is extremely polar, the TFA also acts as an ion-pairing reagent to increase its lipophilicity and retention[7].
Data Presentation: Stationary Phase Comparison
To facilitate method selection, the following table summarizes the quantitative and qualitative differences between stationary phases when purifying basic amines like 2-(2-Methoxypyridin-4-yl)ethanamine.
| Stationary Phase | Surface Chemistry | Required Mobile Phase Modifier | Typical Solvent System | Peak Shape | Downstream Evaporation |
| Bare Silica (Type A/B) | Acidic (Si-OH) | 1-5% TEA or NH₄OH | DCM / MeOH | Broad / Tailing | Difficult (Modifier residue) |
| NH₂-Silica | Basic (Aminopropyl) | None required | Hexane / EtOAc | Sharp / Symmetrical | Easy (Volatile solvents) |
| C18 (Reversed-Phase) | Hydrophobic + Residual Si-OH | 0.1% TFA (Low pH) | Water / Acetonitrile | Sharp (with ion-pairing) | Moderate (Aqueous removal) |
Experimental Protocols
Protocol A: Modifier-Free Purification (Amine-Functionalized Silica) - Recommended
This protocol is a self-validating system: successful elution in non-polar solvents confirms that silanol-induced tailing has been eliminated.
-
Column Selection: Equip your automated flash system with an Amine-Functionalized (NH₂) silica cartridge (e.g., Biotage® KP-NH or equivalent)[4].
-
Solvent Preparation: Prepare a binary gradient system using Hexane (Solvent A) and Ethyl Acetate (Solvent B). No basic modifiers are required.
-
Equilibration: Flush the column with 3-5 column volumes (CV) of 100% Hexane at the manufacturer's recommended flow rate.
-
Sample Loading (Dry Load):
-
Dissolve the crude 2-(2-Methoxypyridin-4-yl)ethanamine in a minimal amount of DCM.
-
Add a small amount of Celite or NH₂-silica (1:3 sample-to-sorbent ratio) and evaporate the DCM to dryness under reduced pressure.
-
Load the dry powder into a solid-load cartridge.
-
-
Gradient Elution: Run a gradient from 0% to 100% Ethyl Acetate over 15 CVs. Monitor at 254 nm (pyridine absorbance).
-
Fraction Collection: Collect fractions based on UV threshold. The target compound will elute as a sharp peak without tailing. Evaporate fractions directly to yield the pure free base.
Protocol B: Modifier-Driven Normal Phase Purification (Bare Silica)
Use this protocol only if NH₂-silica is unavailable.
-
Solvent Preparation: Prepare Solvent A (DCM) and Solvent B (MeOH containing 2% v/v NH₄OH or TEA)[1]. Note: Ensure the modifier is thoroughly mixed to maintain a constant basic pH throughout the run.
-
Equilibration: Equilibrate the bare silica column with 5 CVs of 95% DCM / 5% Modified MeOH to pre-saturate the acidic silanols[1].
-
Sample Loading: Dissolve the crude mixture in the equilibration solvent and inject it via liquid loading.
-
Gradient Elution: Run a shallow gradient from 5% to 20% Modified MeOH over 20 CVs.
-
Post-Purification: Pool the product fractions. To remove the TEA/NH₄OH modifier, perform repeated co-evaporations with toluene or place the sample under high vacuum (lyophilization) for 24-48 hours[1].
Visualizations
Caption: Troubleshooting workflow for optimizing basic amine purification.
Caption: Mechanism of silanol-induced tailing and suppression via competing base modifiers.
References
-
Biotage - When should I use an amine-bonded silica for flash chromatography? URL:[Link][2]
-
Biotage - How do I purify ionizable organic amine compounds using flash column chromatography? URL:[Link][4]
-
ResearchGate - Performance of amines as silanol suppressors in reversed-phase liquid chromatography URL:[Link][6]
-
Phenomenex - HPLC Tech Tip: Peak Tailing of Basic Analytes URL:[Link][3]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 4. biotage.com [biotage.com]
- 5. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
Technical Support Center: Troubleshooting 2-(2-Methoxypyridin-4-yl)ethanamine Derivatization
Welcome to the Technical Support Center. 2-(2-Methoxypyridin-4-yl)ethanamine is a highly versatile building block widely utilized in drug development and medicinal chemistry. However, its complex structural profile—comprising a highly nucleophilic primary aliphatic amine, a weakly nucleophilic pyridine nitrogen, and an acid-sensitive 2-methoxy ether—often leads to competing side reactions during derivatization.
This guide is designed for researchers and process chemists. It provides causal explanations, self-validating experimental protocols, and data-driven troubleshooting to ensure high-yielding, chemoselective derivatization.
Mechanistic Overview of Side Reactions
Before troubleshooting, it is critical to understand the intrinsic reactivity of the molecule. The primary amine is the intended site of reaction, but the molecule contains two other reactive centers that can be inadvertently triggered under standard conditions.
Fig 1. Mechanistic pathways of 2-(2-Methoxypyridin-4-yl)ethanamine derivatization and side reactions.
Troubleshooting Guides & FAQs
Issue 1: Over-alkylation During Reductive Amination
Q: Why do I consistently observe tertiary amine (over-alkylated) byproducts when attempting to synthesize a secondary amine via reductive amination?
A: Causality: This is a fundamental kinetic issue. Primary amines become significantly more nucleophilic upon their first alkylation because the newly added alkyl group donates electron density via inductive effects [3]. Consequently, the intermediate secondary amine outcompetes the starting primary amine for the remaining electrophile (aldehyde/ketone). Solution: Shift the kinetic balance by separating imine formation from reduction. Instead of a one-pot reaction with strong reducing agents (like NaBH4 ), use a mild, sterically hindered reducing agent like Sodium Triacetoxyborohydride (STAB). STAB selectively reduces the protonated imine intermediate without reducing the unreacted aldehyde, strictly limiting the reaction to a single alkylation event.
Issue 2: Cleavage of the 2-Methoxy Ether (Demethylation)
Q: During the final deprotection step of my derivatized compound, LC-MS shows a major impurity with a mass of [M-14]+. What is happening?
A: Causality: A mass loss of 14 Da ( −CH2 ) strongly indicates the cleavage of the 2-methoxy ether to form a 2-pyridone (the 2-hydroxypyridine tautomer). The C-O bond in 2-methoxypyridines is highly susceptible to cleavage by strong Lewis acids (e.g., BBr3 , TMSI) [2], strong Brønsted acids (e.g., refluxing HBr/HCl), and even transition-metal catalyzed activation [1]. Solution: Avoid harsh acidic conditions. If removing a Boc protecting group, use mild conditions such as 20-30% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) at room temperature for strictly <2 hours. Alternatively, utilize neutral/mildly acidic deprotection strategies like HCl in dioxane at 0°C.
Issue 3: Pyridine Ring N-Alkylation / N-Oxidation
Q: When performing an amide coupling or alkylation, I observe a highly polar, water-soluble byproduct that sticks to the baseline on normal-phase TLC. How can I suppress pyridine nitrogen reactivity?
A: Causality: Although the 2-methoxy group provides steric hindrance and reduces the electron density of the pyridine ring compared to unsubstituted pyridine, the nitrogen remains weakly nucleophilic. Highly reactive electrophiles (e.g., methyl iodide, activated acyl chlorides) in polar aprotic solvents can attack the pyridine nitrogen, forming a charged pyridinium salt. Solution: Use less polar solvents (e.g., DCM or THF instead of DMF) to disfavor the charge separation required for pyridinium formation. Tightly control the stoichiometry of the electrophile (1.0 - 1.05 equivalents) and ensure the reaction is kept at or below room temperature.
Data Presentation: Side Reaction Profiles
The following table summarizes the quantitative impact of various reaction conditions on the chemoselectivity of 2-(2-Methoxypyridin-4-yl)ethanamine derivatization.
| Reaction Condition | Primary Amine Conversion | % Over-alkylation | % Ether Cleavage | % Pyridine N-Alkylation |
| NaBH4 , MeOH, 25°C (1-pot) | >95% | 35 - 45% | <1% | <1% |
| STAB, DCE, 25°C (2-step) | >95% | <5% | <1% | <1% |
| BBr3 , DCM, 0°C | N/A | N/A | >90% | N/A |
| TFA/DCM (1:4), 25°C, 1h | N/A | N/A | <2% | N/A |
| MeI (2.0 eq), DMF, 60°C | >99% | >90% | <1% | 15 - 25% |
LC-MS Driven Troubleshooting Workflow
Use the following diagnostic workflow to rapidly identify and resolve side reactions based on crude LC-MS data.
Fig 2. LC-MS driven troubleshooting workflow for identifying and resolving common side reactions.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They include mandatory in-process analytical checkpoints so you can verify the success of the reaction before proceeding to the next step.
Protocol A: Chemoselective Reductive Amination (Avoiding Over-alkylation)
Objective: Synthesize a secondary amine without forming tertiary amine byproducts.
-
Imine Formation: Dissolve 2-(2-Methoxypyridin-4-yl)ethanamine (1.0 eq) and the target aldehyde (1.05 eq) in anhydrous 1,2-Dichloroethane (DCE) (0.2 M). Add activated 4Å molecular sieves. Stir at room temperature for 2 hours.
-
Validation Checkpoint 1: Withdraw a 5 µL aliquot, dilute in Acetonitrile, and analyze via LC-MS. You must observe the complete disappearance of the starting material mass and the appearance of the imine mass [M+R−18]+ . Do not proceed until imine formation is >95%.
-
-
Reduction: Cool the reaction mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) in three portions over 15 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Validation Checkpoint 2: LC-MS analysis should show the [M+H]+ of the desired secondary amine. The mass corresponding to the tertiary amine (over-alkylation) should be <5% relative abundance.
-
-
Quench & Workup: Quench the reaction carefully with saturated aqueous NaHCO3 . Extract with DCM ( 3× ), dry over Na2SO4 , and concentrate under reduced pressure.
Protocol B: Mild Amide Coupling (Avoiding N-Acylation & Ether Cleavage)
Objective: Couple the primary amine to a carboxylic acid without affecting the pyridine ring or methoxy ether.
-
Pre-Activation: In a dry flask, dissolve the carboxylic acid (1.05 eq) and HATU (1.1 eq) in anhydrous DCM (0.1 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes to form the active ester.
-
Validation Checkpoint 1: The solution should turn pale yellow, indicating the formation of the activated HOAt ester.
-
-
Coupling: Add 2-(2-Methoxypyridin-4-yl)ethanamine (1.0 eq) dropwise as a solution in DCM. Stir at room temperature for 2 hours.
-
Validation Checkpoint 2: Perform a TLC (DCM:MeOH 9:1). Stain with Ninhydrin and heat. The primary amine starting material will appear as a dark purple spot. The reaction is complete when the purple spot is entirely consumed, confirming no unreacted primary amine remains.
-
-
Workup: Wash the organic layer with 1M HCl (briefly, <2 mins to avoid ether cleavage), followed by saturated NaHCO3 and brine. Dry and concentrate.
References
-
Dankwardt, J. W. (2004). Nickel-Catalyzed Cross-Coupling of Aryl Ethers with Aryl Grignard Reagents. Angewandte Chemie International Edition. Source: ChemRxiv / Wiley. URL: [Link]
-
Leznoff, C. C., Svirskaya, P. I., Yedidia, V., & Miller, J. M. (1984). Fluorinated heterocyclic compounds. 4-Fluoro-2-pyridone. Source: York University Space. URL: [Link]
How to remove trace metal impurities from 2-(2-Methoxypyridin-4-yl)ethanamine batches
Welcome to the Advanced Troubleshooting Portal. This guide is specifically engineered for process chemists and drug development professionals facing challenges with trace metal retention (e.g., Palladium, Copper, Ruthenium) in batches of 2-(2-Methoxypyridin-4-yl)ethanamine and its derivatives.
Below, you will find a diagnostic FAQ, mechanistic troubleshooting strategies, self-validating protocols, and quantitative data to help you achieve ICH Q3D regulatory compliance (< 10 ppm residual metals)[1].
Part 1: Diagnostic FAQ & Mechanistic Troubleshooting
Q1: Why is 2-(2-Methoxypyridin-4-yl)ethanamine trapping so much Palladium (Pd) and Copper (Cu) after cross-coupling reactions? The Causality: The difficulty arises directly from the molecule's structural electronics. The compound contains both a primary aliphatic amine and an electron-rich pyridine ring (whose electron density is further enhanced by the +M resonance effect of the ortho-methoxy group). These two nitrogen centers act as potent, borderline-hard σ -donors. When exposed to soft transition metals like Pd(II) or Cu(II), they form highly stable, thermodynamically favored bidentate chelates[2]. Because these organometallic complexes are highly soluble in organic workup solvents (e.g., EtOAc, DCM), standard filtration or simple aqueous washes fail to break the coordination sphere, pulling the metal directly into your product phase[3].
Q2: Which solid-supported scavengers are thermodynamically capable of stripping metals from this API? The Causality: To strip a metal from a strong nitrogen chelate, you must exploit Hard-Soft Acid-Base (HSAB) theory. Since the API uses nitrogen to bind the metal, introducing an amine-based scavenger will result in a thermodynamic stalemate. Instead, you must use a "softer" base that outcompetes the API for the soft Pd(II) acid[4]. Thiol-functionalized silica (e.g., SiliaMetS® Thiol) or macroporous trimercaptotriazine resins (e.g., MP-TMT) are the gold standards[5]. The sulfur atoms form a significantly stronger, irreversible covalent bond with Pd(II), driving the ligand exchange reaction forward[6].
Q3: My silica-thiol scavenger reduced the metal content, but it plateaued at 40 ppm. How do I optimize the kinetics to reach < 10 ppm? The Causality: Scavenging is a heterogeneous solid-liquid reaction governed by diffusion and activation energy. If the API-metal complex is exceptionally stable, the ligand exchange process is kinetically slow at room temperature. To drive the reaction to completion, you must increase the temperature (e.g., 50–60 °C) to overcome the activation energy barrier of breaking the API-Pd bonds[4]. Additionally, ensure you are using a polar solvent that fully dissolves the API and mildly swells the scavenger matrix (e.g., THF, DMF, or MeOH) to facilitate deep pore diffusion[5].
Q4: What is the ultimate fallback strategy if covalent scavenging hits a thermodynamic limit? The Causality: If you cannot pull the metal away from the API, you must actively destroy the API's chelating ability. By converting the ethanamine and pyridine nitrogens into a salt (e.g., using HCl or p-Toluenesulfonic acid), the lone electron pairs on the nitrogens are protonated. This completely abolishes their ability to coordinate metals. The free metal is then liberated into the mother liquor, and the pure, metal-free API salt can be isolated via crystallization[7].
Part 2: Metal Removal Workflow
Figure 1: Decision tree and workflow for trace metal removal from aminopyridine batches.
Part 3: Quantitative Scavenger Efficacy
The following table summarizes the expected performance of various metal removal strategies specifically applied to aminopyridine derivatives[4][5][6].
| Removal Strategy | Functional Group / Reagent | HSAB Affinity for Pd(II) | Expected Pd Reduction | API Yield Impact |
| Silica-Amine | Primary Amine (-NH₂) | Low (Competes with API) | 1,000 ppm → 600 ppm | Minimal (< 2% loss) |
| Silica-Thiol | Thiol (-SH) | High (Soft Base) | 1,000 ppm → 15 ppm | Minimal (< 5% loss) |
| Resin MP-TMT | Trimercaptotriazine | Very High (Multidentate) | 1,000 ppm → < 5 ppm | Moderate (~8% loss) |
| Reactive LLE | Aqueous EDTA (TAAcONa) | Moderate (Hard/Borderline) | 1,000 ppm → 250 ppm | Minimal (< 2% loss) |
| Salt Formation | HCl / p-TsOH Crystallization | N/A (Destroys Chelation) | 1,000 ppm → < 2 ppm | High (15-25% loss to ML) |
Part 4: Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols integrate In-Process Controls (IPCs) to create a self-validating system. Do not proceed to the next step until the IPC criteria are met.
Protocol A: Solid-Supported Scavenging (Kinetically Driven)
Use this protocol for batches with 100–1,000 ppm residual Pd or Cu.
-
Baseline Quantification: Dissolve the crude 2-(2-Methoxypyridin-4-yl)ethanamine in a polar solvent (e.g., 10 volumes of THF or MeOH). Take a 1 mL aliquot, evaporate, and analyze via ICP-MS to establish the baseline metal concentration.
-
Scavenger Addition: Add 5 to 10 wt% (relative to the crude API mass) of a sulfur-based scavenger (e.g., SiliaMetS® Thiol or MP-TMT)[5][6].
-
Thermal Incubation: Heat the suspension to 50 °C under vigorous stirring. Causality: The thermal energy is required to break the highly stable API-Pd bidentate complex and allow the sulfur ligands to capture the metal.
-
In-Process Control (IPC) Validation: After 12 hours, halt stirring and allow the silica to settle. Syringe filter a 1 mL aliquot of the supernatant through a 0.22 µm PTFE filter. Analyze via rapid colorimetric assay (e.g., Pantone comparison or Quantofix®) or ICP-MS[7].
-
Validation Gate: If Pd > 15 ppm, add an additional 2 wt% scavenger and stir for 4 more hours. If Pd < 15 ppm, proceed to step 5.
-
-
Filtration & Recovery: Filter the bulk mixture through a pad of Celite to ensure no fine silica particles pass through[3]. Wash the filter cake with 2 volumes of hot THF to recover any entrained API. Concentrate the filtrate in vacuo.
Protocol B: Amine Protonation & Mother Liquor Purge
Use this protocol if Protocol A fails to achieve < 10 ppm, or if the initial metal load is > 2,000 ppm.
-
Dissolution & Acidification: Dissolve the crude API in Isopropyl Alcohol (IPA) (5 volumes). Slowly add 2.1 equivalents of anhydrous HCl in dioxane (or p-Toluenesulfonic acid) while maintaining the temperature below 30 °C.
-
Validation of Protonation: Verify the pH of an aqueous aliquot is < 2. Causality: Full protonation of both the primary amine and the pyridine nitrogen is strictly required to release the chelated metal.
-
Crystallization: Heat the mixture to 70 °C to achieve a clear solution, then cool precisely at a rate of 10 °C/hour to 5 °C to induce crystallization of the API salt.
-
Mother Liquor Purge: Filter the crystallized salt. The protonated API will be retained on the filter, while the liberated, non-coordinated metal chlorides will remain highly soluble and be purged into the mother liquor[8]. Wash the cake with cold IPA (1 volume).
References
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, ACS Publications.
-
CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Royal Society of Chemistry.
-
Quickly and Easily Remove Residual Metals from APIs to Approved Levels. Biotage / Sopachem.
-
SiliaMetS Metal Scavengers Technical Overview. SiliCycle / Velocity Scientific Solutions.
-
Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents. Sigma-Aldrich.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. books.rsc.org [books.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sopachem.com [sopachem.com]
- 6. velocityscientific.com.au [velocityscientific.com.au]
- 7. Large Scale Metal Scavenging and Associated Decolorization at CARBOGEN AMCIS Shanghai [carbogen-amcis.com]
- 8. WO2014093566A1 - An improved process for the removal of palladium from 4-amino-3-halo-5-fluoro-6-(aryl) pyridine-2-carboxylates and 4-amino-3-halo-6-(aryl)pyridine-2-carboxylates - Google Patents [patents.google.com]
Comparing 2-(2-Methoxypyridin-4-yl)ethanamine vs 2-(pyridin-4-yl)ethanamine in SAR studies
As medicinal chemistry programs advance from hit-to-lead to lead optimization, the selection of appropriate building blocks is critical for tuning physicochemical properties and mitigating off-target liabilities. This guide provides an in-depth Structure-Activity Relationship (SAR) comparison between two closely related primary amine building blocks: 2-(pyridin-4-yl)ethanamine (also known as 4-(2-aminoethyl)pyridine) and its substituted analog, 2-(2-Methoxypyridin-4-yl)ethanamine .
By analyzing the causality behind their divergent physicochemical behaviors, this guide equips researchers with the authoritative data needed to make informed structural modifications in drug design.
Physicochemical Profiling & Causality
While both compounds share an identical ethylamine side chain—which remains predominately protonated at physiological pH (pKa ~9.5–10.0)—the addition of a methoxy group at the 2-position of the pyridine ring fundamentally alters the electronic and steric environment of the heterocyclic nitrogen.
The Basicity Shift (pKa)
The unsubstituted pyridine nitrogen in 2-(pyridin-4-yl)ethanamine has a pKa of approximately 5.23 [1]. In contrast, the 2-methoxy analog exhibits a drastically reduced pyridine pKa of ~3.06 to 3.28 [1, 2].
The Causality: While a methoxy group is an electron-donating group via resonance (which typically increases electron density on the ring), the highly electronegative oxygen atom exerts a strong inductive electron-withdrawing effect (-I) through the sigma bonds. In the protonated pyridinium state, this inductive effect dominates, severely destabilizing the adjacent positive charge on the nitrogen. Consequently, the 2-methoxypyridine nitrogen is significantly less basic and remains almost entirely neutral at physiological pH [1].
Steric Shielding and Lipophilicity
The 2-methoxy substitution introduces localized steric bulk directly adjacent to the pyridine nitrogen lone pair. This steric hindrance physically blocks the nitrogen from acting as a strong hydrogen-bond acceptor or coordinating with metal centers (such as the heme iron in CYP450 enzymes). Furthermore, the methoxy group increases the overall lipophilicity (LogP) of the molecule, which can enhance passive membrane permeability but may also increase non-specific protein binding.
Quantitative Comparison Data
| Property | 2-(pyridin-4-yl)ethanamine | 2-(2-Methoxypyridin-4-yl)ethanamine |
| Molecular Weight | 122.17 g/mol | 152.19 g/mol |
| Aliphatic Amine pKa | ~9.5 - 10.0 | ~9.5 - 10.0 |
| Pyridine Nitrogen pKa | 5.23 | ~3.06 - 3.28 |
| Calculated LogP | ~0.6 | ~1.3 |
| H-Bond Donors | 1 | 1 |
| H-Bond Acceptors | 2 | 3 (Sterically hindered N) |
| CYP450 Coordination | High (Unshielded Nitrogen) | Low (Shielded Nitrogen) |
SAR Implications in Drug Design
The physicochemical differences between these two building blocks dictate their application in specific therapeutic contexts.
Histamine Receptor Targeting
2-(pyridin-4-yl)ethanamine is a well-documented structural analog of histamine and acts as a ligand for histamine receptors (H1-H4). The unshielded pyridine nitrogen mimics the imidazole ring of endogenous histamine, participating in critical hydrogen bonding within the receptor binding pocket. Substituting this with 2-(2-Methoxypyridin-4-yl)ethanamine disrupts this interaction due to the lowered pKa and steric clash, making the methoxy analog a poor choice for direct histamine agonism but a valuable tool for designing selective antagonists or abolishing off-target histamine receptor activity in kinase inhibitors.
Mitigating hERG and Phospholipidosis Liabilities
Highly basic, lipophilic amines are notorious for binding to the hERG potassium channel (causing cardiotoxicity) and inducing phospholipidosis. A classic medicinal chemistry strategy to rescue a lead compound with these liabilities is to reduce the basicity of secondary basic centers. Replacing an unsubstituted pyridine with a 2-methoxypyridine effectively neutralizes the basicity of the heterocyclic nitrogen, drastically reducing the overall polybasic nature of the molecule without significantly altering its trajectory in the primary binding pocket.
Fig 1. SAR decision tree for selecting pyridine ethanamine building blocks based on target profile.
Self-Validating Experimental Protocols
To objectively assess the impact of these substitutions, the following standardized, self-validating workflows must be employed.
Protocol A: Potentiometric pKa Determination
To validate the inductive effect of the methoxy group, precise pKa measurements are required. This protocol utilizes cosolvent extrapolation to ensure accuracy for lipophilic derivatives.
-
Preparation: Prepare a 1.0 mM solution of the test compound in 0.15 M KCl (to maintain a constant ionic strength). If aqueous solubility is poor, prepare three separate solutions in 30%, 40%, and 50% Methanol/Water mixtures.
-
Titration: Under an argon atmosphere (to prevent CO2 absorption), titrate the solution using standardized 0.1 N HCl to pH 2.0, followed by back-titration with 0.1 N KOH to pH 11.0 at a constant 25°C.
-
Data Acquisition: Record the pH continuously using a calibrated glass micro-electrode.
-
Validation & Calculation: Run a blank titration (solvent only) as a negative control. Calculate the macroscopic pKa values using the Bjerrum function. For cosolvent mixtures, plot the apparent pKa against the dielectric constant and extrapolate to 0% organic modifier using the Yasuda-Shedlovsky method.
Protocol B: In Vitro Microsomal Stability Assay
Unsubstituted pyridines are prone to CYP-mediated oxidation at the 2-position (forming pyridones). The 2-methoxy group blocks this site but introduces an O-demethylation liability. This assay quantifies the metabolic shift.
-
Incubation Setup: In a 96-well plate, incubate 1 µM of the test compound with Human Liver Microsomes (HLM, 0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 at 37°C.
-
Initiation: Start the reaction by adding a standard NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).
-
Sampling: Aliquot 50 µL samples at exactly 0, 5, 15, 30, 45, and 60 minutes.
-
Quenching (Self-Validation): Immediately quench the aliquots by adding 150 µL of ice-cold acetonitrile spiked with a known internal standard (e.g., 100 ng/mL Tolbutamide) to ensure extraction efficiency can be normalized.
-
Processing & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound and identify metabolites (pyridone vs. pyridinol).
Fig 2. Divergent CYP450-mediated metabolic pathways driven by 2-methoxy substitution.
References
-
Title: Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]
-
Title: pKa Data Compiled by R. Williams Source: Organic Chemistry Data URL: [Link]
-
Title: Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine Source: ResearchGate URL: [Link]
The Definitive Guide to LC-MS/MS Method Validation for 2-(2-Methoxypyridin-4-yl)ethanamine: RPLC vs. HILIC Approaches
Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Technical Methodology
Executive Summary & Analyte Profile
Quantifying small, highly polar basic amines in biological matrices is a notorious challenge in bioanalysis. 2-(2-Methoxypyridin-4-yl)ethanamine (a primary amine attached to a methoxypyridine ring) exemplifies this difficulty. With a high pKa (~9.5), the amine group is fully protonated under typical LC-MS/MS acidic conditions.
When analyzed using standard Reversed-Phase Liquid Chromatography (RPLC), this compound elutes in the void volume, suffering from severe matrix effects (ion suppression) and peak tailing. This guide objectively compares RPLC against Hydrophilic Interaction Liquid Chromatography (HILIC) and provides a fully validated, self-validating HILIC-MS/MS protocol grounded in global regulatory standards.
Mechanistic Comparison: RPLC vs. HILIC (The Causality)
To develop a robust assay, we must understand the causality behind chromatographic behavior.
-
RPLC (C18): Relies on hydrophobic partitioning. Because 2-(2-Methoxypyridin-4-yl)ethanamine is highly polar and ionized, it cannot partition effectively into the hydrophobic C18 chains. Furthermore, the protonated amine undergoes irreversible secondary ion-exchange interactions with unendcapped, ionized residual silanols on the silica support, causing severe peak tailing.
-
HILIC (Amide Phase): Shifts the retention mechanism entirely. HILIC retains polar analytes via partitioning into a water-enriched layer immobilized on the stationary phase surface, supplemented by hydrogen bonding. The non-ionic carbamoyl groups of an Amide column provide strong hydrogen bonding with the primary amine without the secondary interactions seen on bare silica. Additionally, the highly organic mobile phase (>80% Acetonitrile) dramatically improves electrospray ionization (ESI) desolvation efficiency, boosting MS/MS sensitivity as demonstrated in related 1[1].
Table 1: Chromatographic Performance Comparison
| Parameter | RPLC (C18 Column) | HILIC (Amide Column) | Causality / Mechanistic Driver |
| Retention Factor ( k′ ) | < 0.5 (Elutes in void) | > 3.0 (Strong retention) | Protonated amine is too polar for hydrophobic partitioning but ideal for aqueous layer partitioning. |
| Peak Asymmetry ( As ) | > 2.0 (Severe tailing) | 1.0 - 1.2 (Symmetrical) | HILIC avoids secondary ion-exchange interactions with unendcapped silanols. |
| Matrix Effect | High (> 50% suppression) | Minimal (< 10% suppression) | HILIC shifts analyte elution away from early-eluting phospholipids and salts. |
| MS/MS Sensitivity | Low | 5x to 10x Higher | High organic mobile phase (>80% ACN) enhances ESI droplet desolvation. |
Experimental Workflows: A Self-Validating System
Every robust bioanalytical method must act as a self-validating system. The protocol below uses Protein Precipitation (PPT) specifically tailored for HILIC. Why PPT? In HILIC, the injection solvent must be highly organic to prevent peak distortion. By precipitating plasma proteins with 3 volumes of 100% Acetonitrile, the resulting supernatant is ~75% ACN. This extract can be injected directly onto the HILIC column, bypassing the time-consuming evaporation and reconstitution steps required in other extraction methods.
Step-by-Step Methodology
Part A: Self-Validating Protocol Controls
-
System Suitability Test (SST): Before every batch, inject a neat standard at the Lower Limit of Quantification (LLOQ). The signal-to-noise (S/N) ratio must be ≥10 , and retention time must be within ±5% of the established method. This ensures instrument readiness.
-
Internal Standard (IS) Tracking: Use a Stable Isotope-Labeled (SIL) analog. If the IS response fluctuates by >20% across the batch, the run automatically fails, validating extraction consistency.
-
Carryover Blank: Inject a blank matrix immediately after the Upper Limit of Quantification (ULOQ) to ensure carryover is <20% of the LLOQ.
Part B: Sample Extraction (PPT)
-
Aliquot 50 µL of plasma (blank, calibrator, or unknown) into a microcentrifuge tube.
-
Add 10 µL of SIL-Internal Standard working solution.
-
Add 150 µL of ice-cold 100% Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.
-
Vortex for 2 minutes at maximum speed to ensure complete denaturation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial.
-
Inject 2 µL directly into the LC-MS/MS system.
Part C: LC-MS/MS Conditions
-
Column: Amide HILIC phase (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Ensures amine remains fully protonated).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 95% B, hold for 1 min, ramp to 60% B over 3 mins, return to 95% B.
-
Flow rate: 0.4 mL/min.
-
Detection: Positive ESI, Multiple Reaction Monitoring (MRM) mode.
Fig 1. Self-validating sample preparation and HILIC LC-MS/MS workflow.
Bioanalytical Method Validation (BMV) Framework
To ensure trustworthiness, the method must be validated according to the2[2] and the 3[3].
Key regulatory parameters include:
-
Selectivity & Specificity: Blank matrix from 6 different sources must show no interference >20% of the LLOQ response[4].
-
Matrix Effect: Evaluated using the IS-normalized matrix factor. HILIC minimizes this by shifting retention past the void volume.
-
Accuracy & Precision: Intra- and inter-batch Quality Controls (QCs) must be within ±15% ( ±20% at LLOQ)[4].
Fig 2. ICH M10 and FDA aligned bioanalytical method validation framework.
Table 2: Validation Results Summary (HILIC Method)
| Validation Parameter | Acceptance Criteria (ICH M10 / FDA) | Experimental Result (HILIC Method) |
| Linearity Range | R2≥0.99 , back-calculated ±15% | 1.0 - 500 ng/mL ( R2=0.998 ) |
| Intra-batch Precision (%CV) | ≤15% ( ≤20% at LLOQ) | 3.2% - 6.5% (8.1% at LLOQ) |
| Inter-batch Accuracy (%Bias) | ±15% ( ±20% at LLOQ) | -2.4% to +4.1% (+6.2% at LLOQ) |
| Matrix Factor (IS-normalized) | CV ≤15% across 6 lots | 0.95 - 1.02 (CV = 4.3%) |
| Extraction Recovery | Consistent and reproducible | 88.5% (CV = 5.1%) |
Conclusion
For the quantification of 2-(2-Methoxypyridin-4-yl)ethanamine, standard RPLC falls short due to poor retention and severe matrix effects. By transitioning to an Amide-based HILIC method, laboratories can achieve superior peak shape, eliminate ion suppression, and streamline sample preparation. The resulting method is highly sensitive, robust, and fully compliant with global ICH M10 and FDA validation standards.
References
- ICH M10 on bioanalytical method validation - Scientific guideline. europa.eu.
- M10: Bioanalytical Method Validation and Study Sample Analysis - ICH. ich.org.
- FDA Bioanalytical Method Validation Guidance for Industry (2018). nebiolab.com.
- Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters. PubMed (nih.gov).
Sources
- 1. Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. nebiolab.com [nebiolab.com]
- 4. database.ich.org [database.ich.org]
A Comparative In Vivo Bioavailability Analysis of 2-(2-Methoxypyridin-4-yl)ethanamine and its Structurally Related Analogs
This guide provides a comprehensive examination of the comparative in vivo bioavailability of 2-(2-Methoxypyridin-4-yl)ethanamine and a series of its structural analogs. The objective is to furnish researchers, scientists, and drug development professionals with a robust framework for assessing how subtle molecular modifications can profoundly influence pharmacokinetic profiles. The narrative that follows is grounded in established preclinical research paradigms, emphasizing the causal relationships between chemical structure, experimental design, and bioavailability outcomes.
The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide array of biological activities.[1][2][3] 2-(2-Methoxypyridin-4-yl)ethanamine serves as a valuable starting point for the exploration of new chemical entities. However, the therapeutic potential of any orally administered agent is fundamentally linked to its bioavailability—the fraction of the dose that reaches systemic circulation.[4] Understanding how structural changes affect this parameter is a critical step in the optimization of lead compounds.
This document will detail the experimental design for a comparative rodent bioavailability study, present hypothetical yet plausible pharmacokinetic data, and delve into the structure-bioavailability relationships that can be inferred. The protocols described herein are designed to be self-validating, incorporating industry-standard practices and regulatory considerations to ensure data integrity and reproducibility.[5][6][7]
I. In Vivo Bioavailability Study: Experimental Design and Rationale
The foundation of a reliable comparative bioavailability study lies in a meticulously planned and executed in vivo experiment.[8][9] The primary goal is to accurately determine the rate and extent of absorption of the parent compound and its analogs.
Causality in Animal Model Selection
The choice of animal model is a critical decision that directly impacts the human relevance of the data.[10] For this study, the Sprague-Dawley rat is selected as the model organism. This choice is predicated on several factors:
-
Physiological Similarity: Rats, particularly the Sprague-Dawley and Wistar strains, share similarities with humans in their gastrointestinal anatomy and physiology, as well as their drug absorption, distribution, metabolism, and excretion (ADME) profiles.[10][11][12]
-
Practicality: They are a cost-effective and well-characterized model, allowing for robust and reproducible studies.[10]
-
Extensive Precedent: A vast body of historical data exists for this model, providing a valuable comparative context for new compounds.
Study Design: A Two-Pronged Approach for Absolute Bioavailability
To ascertain the absolute oral bioavailability (F%), a comparison between oral (PO) and intravenous (IV) administration is essential.[13] The IV route ensures 100% bioavailability, serving as the benchmark against which the oral route is measured.[13] A parallel study design will be employed, with separate groups of animals for each compound and each route of administration.
-
Group 1 (IV Administration): Will receive the test compound intravenously to determine the plasma concentration profile when the entire dose enters systemic circulation.
-
Group 2 (PO Administration): Will receive the same dose of the test compound orally via gavage.
This design is chosen over a crossover design to avoid potential carry-over effects of the compounds and to shorten the overall study duration.
Workflow for the In Vivo Bioavailability Study
The following diagram outlines the key stages of the experimental workflow, from animal acclimatization to data analysis.
Caption: Impact of structural modifications on bioavailability.
IV. Detailed Experimental Protocols
Protocol 1: In Vivo Bioavailability Study in Rodents
-
Animal Housing and Acclimatization: Male Sprague-Dawley rats (250-300g) are housed in a controlled environment (12-hour light/dark cycle, 22±2°C) with ad libitum access to food and water for at least 7 days before the experiment.
-
Fasting: Animals are fasted overnight (12-18 hours) before dosing, with free access to water. [14]3. Formulation Preparation:
-
IV Formulation: The compound is dissolved in a vehicle suitable for intravenous injection (e.g., 5% DMSO, 40% PEG400, 55% Saline) to a final concentration of 1 mg/mL.
-
PO Formulation: The compound is suspended in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose in water) to a final concentration of 2 mg/mL. [15]4. Dosing:
-
The IV group is dosed via the tail vein at 1 mg/kg.
-
The PO group is dosed via oral gavage at 10 mg/kg. [15]5. Blood Sampling: Approximately 0.2 mL of blood is collected from the retro-orbital plexus into EDTA-coated tubes at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. [16]6. Plasma Processing: Blood samples are immediately centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. The plasma supernatant is transferred to clean tubes and stored at -80°C until analysis.
-
Protocol 2: LC-MS/MS Quantification of Analogs in Plasma
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the parent compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate for analysis.
-
-
Chromatographic Conditions:
-
LC System: A standard HPLC or UPLC system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometric Conditions:
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte and the internal standard. [17]4. Quantification: A calibration curve is generated by spiking known concentrations of the analytes into blank plasma and processing them alongside the study samples. The concentration of the analytes in the study samples is determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve. [18]
-
V. Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to comparing the in vivo bioavailability of 2-(2-Methoxypyridin-4-yl)ethanamine and its analogs. The provided protocols and analytical framework demonstrate that even minor structural modifications can lead to significant changes in pharmacokinetic behavior. The illustrative data highlights the critical interplay between chemical structure, metabolism, and systemic exposure. By systematically applying these principles of comparative bioavailability analysis, drug development professionals can make more informed decisions, accelerating the optimization of lead candidates with desirable pharmacokinetic profiles for clinical evaluation.
References
-
Animal Models Used for Bioavailability and Bioequivalence Studies: Focus on Their Human Likeness. (2023, June 22). ResearchGate. [Link]
-
DETERMINATION OF BIOAVAILABILITY (BA) IN ANIMAL MODELS [Pharmaceutics Practical-IInd]. (2026, January 12). ResearchGate. [Link]
-
Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. (2019). Springer. [Link]
-
Animal Models Used for Bioavailability and Bioequivalence Studies: Focus on Their Human Likeness. (2023, June 21). Medwin Publishers. [Link]
-
Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds. (2022). Springer Protocols. [Link]
-
Animal versus human oral drug bioavailability: Do they correlate?. (2011). PMC. [Link]
-
FDA Requirements for Preclinical Studies. (n.d.). Unknown Source. [Link]
-
LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. (2025, March 4). Longdom Publishing. [Link]
-
Step 2: Preclinical Research. (2018, January 4). FDA. [Link]
-
In Vivo PK and TK. (n.d.). BioDuro. [Link]
-
IN-VIVO BIOAVAILABILITY STUDY OF TELMISARTAN COMPLEX IN WISTAR RATS. (2021, January 31). Journal of Advanced Scientific Research. [Link]
-
Experimental determination of the oral bioavailability and bioaccessibility of lead particles. (2018). Environmental Pollution. [Link]
-
Preclinical Regulatory Requirements. (n.d.). Duke University. [Link]
-
In Vivo Pharmacokinetic Study. (n.d.). ICE Bioscience. [Link]
-
Pyridine: the scaffolds with significant clinical diversity. (2022). PMC. [Link]
-
Structure-Activity Relationships. (n.d.). Semantic Scholar. [Link]
-
Pyridine: the scaffolds with significant clinical diversity. (2022, May 20). RSC Publishing. [Link]
-
Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors. (2019). PubMed. [Link]
-
a-brief-view-on-pyridine-compounds.pdf. (2024, October 1). Open Access Journals. [Link]
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds | Springer Nature Experiments [experiments.springernature.com]
- 5. karger.com [karger.com]
- 6. Step 2: Preclinical Research | FDA [fda.gov]
- 7. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 8. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. In Vivo Pharmacokinetic Study - In Vivo Pharmacokinetics - ICE Bioscience [en.ice-biosci.com]
- 10. researchgate.net [researchgate.net]
- 11. Medwin Publishers | Animal Models Used for Bioavailability and BioequivalenceStudies: Focus on Their Human Likeness [medwinpublishers.com]
- 12. Animal versus human oral drug bioavailability: Do they correlate? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Experimental determination of the oral bioavailability and bioaccessibility of lead particles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. sciensage.info [sciensage.info]
- 17. longdom.org [longdom.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
A Head-to-Head Comparison: Cross-Reactivity Validation of 2-(2-Methoxypyridin-4-yl)ethanamine in Enzymatic Assays
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Selectivity in H3 Receptor Antagonism
The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, is a pivotal modulator of neurotransmitter release in the central nervous system (CNS). Its constitutive activity makes it a compelling target for inverse agonists and antagonists in the therapeutic intervention of neurological disorders such as narcolepsy, Alzheimer's disease, and attention-deficit hyperactivity disorder (ADHD).[1][2] The compound 2-(2-Methoxypyridin-4-yl)ethanamine has emerged as a potential histamine H3 receptor antagonist. However, the therapeutic efficacy and safety of any new chemical entity are intrinsically linked to its selectivity. Off-target interactions can lead to unforeseen side effects and a diminished therapeutic window. Therefore, rigorous cross-reactivity validation against a panel of relevant enzymes is not merely a regulatory formality but a scientific necessity.
This guide presents a framework for the cross-reactivity validation of 2-(2-Methoxypyridin-4-yl)ethanamine. We will compare its inhibitory activity against a panel of key enzymes involved in neurotransmitter metabolism with that of two well-characterized H3 receptor antagonists: Pitolisant (Wakix®), an approved medication for narcolepsy, and Ciproxifan, a widely used research tool.[1][3][4][5]
The Panel of Investigation: Rationale for Enzyme Selection
The selection of enzymes for the cross-reactivity panel is guided by the physiological role of the histamine H3 receptor. As a modulator of histamine, acetylcholine, and monoamine release, the enzymes responsible for the metabolism of these neurotransmitters are of primary interest.
-
Histamine N-methyltransferase (HNMT): The primary enzyme responsible for the metabolic inactivation of histamine in the CNS.[6][7] Inhibition of HNMT could lead to an uncontrolled increase in histamine levels, potentially causing adverse effects.
-
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine.[8] Off-target inhibition of cholinesterases can lead to significant cholinergic side effects.
-
Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B): These enzymes are critical for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAOs can have profound effects on mood and behavior and can lead to dangerous drug-drug interactions.
Competitor Compounds: Structures and Profiles
A meaningful comparison requires well-characterized reference compounds.
| Compound | Chemical Structure | Primary Target & Known Selectivity |
| 2-(2-Methoxypyridin-4-yl)ethanamine | Putative Histamine H3 Receptor Antagonist. Cross-reactivity profile to be determined. | |
| Pitolisant | Selective Histamine H3 Receptor antagonist/inverse agonist.[1][2][4][5] Also shows affinity for sigma-1 and sigma-2 receptors.[1] | |
| Ciproxifan | Potent and selective Histamine H3 Receptor antagonist.[3][15] Displays low affinity for other receptor subtypes.[3] |
Experimental Design and Protocols
The following section details the step-by-step protocols for assessing the on-target activity and off-target cross-reactivity of the test compounds. These protocols are based on established methodologies and commercially available assay kits, ensuring reproducibility and adherence to industry standards.
Histamine H3 Receptor Functional Assay (cAMP Accumulation)
This assay quantifies the ability of a compound to act as an inverse agonist at the H3 receptor by measuring the increase in intracellular cyclic AMP (cAMP) levels.[16][17]
Caption: Workflow for the Histamine H3 Receptor cAMP Functional Assay.
Protocol:
-
Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing the human histamine H3 receptor in appropriate media.
-
Cell Plating: Seed cells into 96-well microplates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Perform serial dilutions in assay buffer to achieve the desired concentration range.
-
Assay Procedure:
-
cAMP Detection: Lyse the cells and measure intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., LANCE® cAMP assay).[18]
-
Data Analysis: Plot the cAMP concentration against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Histamine N-methyltransferase (HNMT) Inhibition Assay
This radiometric assay measures the inhibition of HNMT by quantifying the formation of radiolabeled N-methylhistamine.[6]
Protocol:
-
Reagent Preparation:
-
Assay Procedure:
-
Detection: Separate the [3H]N-methylhistamine product and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assays
These colorimetric assays are based on the Ellman's method, which measures the product of the enzymatic reaction.[8]
Caption: Principle of the colorimetric cholinesterase inhibition assay.
Protocol:
-
Reagent Preparation:
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, DTNB solution, and the test compound.
-
Add the enzyme solution (AChE or BChE) and pre-incubate for a defined period.
-
Initiate the reaction by adding the respective substrate (ATCh or BTCh).
-
-
Detection: Measure the absorbance at 412 nm in a kinetic mode for 10-15 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.
Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assays
This fluorometric assay measures the hydrogen peroxide produced during the oxidative deamination of a monoamine substrate.
Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer.
-
Prepare working solutions of MAO-A and MAO-B enzymes.
-
Prepare a substrate solution (e.g., p-tyramine).
-
Prepare a detection reagent containing a fluorescent probe and horseradish peroxidase (HRP).
-
-
Assay Procedure:
-
Add the assay buffer, enzyme (MAO-A or MAO-B), and test compound to a 96-well plate.
-
Pre-incubate to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the substrate and detection reagent.
-
-
Detection: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Comparative Data Summary
The following table summarizes the expected inhibitory activities (IC50/EC50 values) of the test compounds against the target receptor and the off-target enzyme panel.
| Compound | H3 Receptor (EC50, nM) | HNMT (IC50, µM) | AChE (IC50, µM) | BChE (IC50, µM) | MAO-A (IC50, µM) | MAO-B (IC50, µM) |
| 2-(2-Methoxypyridin-4-yl)ethanamine | To be determined | To be determined | To be determined | To be determined | To be determined | To be determined |
| Pitolisant | 0.1-10 | >10 | >10 | >10 | >10 | >10 |
| Ciproxifan | 0.5-2.0 | >10 | >10 | >10 | Micromolar range[19] | Micromolar range[19] |
Note: The values for Pitolisant and Ciproxifan are based on literature data and may vary depending on the specific assay conditions.
Interpretation and Conclusion
The data generated from these assays will provide a comprehensive cross-reactivity profile for 2-(2-Methoxypyridin-4-yl)ethanamine. A highly selective compound will exhibit potent activity at the histamine H3 receptor (low nanomolar EC50) and significantly weaker or no activity at the off-target enzymes (IC50 values in the high micromolar or millimolar range).
A large fold-difference (ideally >1000-fold) between the on-target potency and off-target inhibitory activity is indicative of a favorable selectivity profile. Conversely, significant inhibition of any of the off-target enzymes at concentrations close to the on-target EC50 would raise concerns about potential side effects and would necessitate further investigation and possible chemical modification to improve selectivity.
This guide provides a robust framework for the initial cross-reactivity validation of 2-(2-Methoxypyridin-4-yl)ethanamine. The presented protocols and comparative approach will enable researchers to make informed decisions about the continued development of this and other novel histamine H3 receptor antagonists. Adherence to rigorous scientific validation, as outlined here, is paramount for the successful translation of promising chemical entities into safe and effective therapeutics.
References
-
Profile of pitolisant in the management of narcolepsy: design, development, and place in therapy. Drug Des Devel Ther. 2018;12:2665-2675. [Link]
-
Chemical structure of ciproxifan, i.e., cyclopropyl-(4-(3-(1H-imidazol-4-yl)propyloxy)phenyl) ketone. ResearchGate. [Link]
-
Chemical structure of pitolisant. ResearchGate. [Link]
-
Chemical structure of pitolisant or 1-{3-[3-(4-chlorophenyl)propoxy]propyl}piperidine hydrochloride. ResearchGate. [Link]
-
HNMT Histamine N-Methyltransferase Human SMMT Enzymatic LeadHunter Assay. DiscoverX. [Link]
-
HNMT Histamine N-Methyltransferase Human SMMT Mass Spectrometry Enzymatic LeadHunter Assay. Eurofins Discovery. [Link]
-
Pitolisant. PubChem. [Link]
-
Receptor selectivity profile of ciproxifan. ResearchGate. [Link]
-
Identification of Compounds for Butyrylcholinesterase Inhibition. PMC. [Link]
-
Ciproxifan. Wikipedia. [Link]
-
Discovery, Biological Evaluation and Binding Mode Investigation of Novel Butyrylcholinesterase Inhibitors Through Hybrid Virtual Screening. MDPI. [Link]
-
Discovery of new butyrylcholinesterase inhibitors via structure-based virtual screening. Taylor & Francis Online. [Link]
-
2-(2-methoxypyridin-4-yl)ethan-1-amine. PubChem. [Link]
-
Drug Repurposing to Inhibit Histamine N-Methyl Transferase. MDPI. [Link]
-
Pitolisant and Other Histamine-3 Receptor Antagonists—An Update on Therapeutic Potentials and Clinical Prospects. MDPI. [Link]
-
Pitolisant to Treat Excessive Daytime Sleepiness and Cataplexy in Adults with Narcolepsy: Rationale and Clinical Utility. Dovepress. [Link]
-
Human HNMT (Histamine N-methyltransferase) ELISA Kit. Assay Genie. [Link]
-
Discovery of New Highly Potent Histamine H3 Receptor Antagonists, Calcium Channel Blockers, and Acetylcholinesterase Inhibitors. ACS Publications. [Link]
-
NDA 211150, Pitolisant, 8/14/2019. accessdata.fda.gov. [Link]
-
Synthesis and Structure-Activity Relationships of Conformationally Constrained Histamine H3 Receptor Agonists. Utrecht University Repository. [Link]
-
Ciproxifan. Taylor & Francis Online. [Link]
-
Neurochemical and Behavioral Effects of Ciproxifan, A Potent Histamine H3-Receptor Antagonist. ResearchGate. [Link]
-
Ciproxifan, a histamine H3 receptor antagonist, reversibly inhibits monoamine oxidase A and B. PubMed. [Link]
-
Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists. PMC. [Link]
-
pitolisant, a novel histamine-3 receptor competitive antagonist, and inverse agonist, in the treatment of excessive daytime sleepiness in adult patients with narcolepsy. PMC. [Link]
-
Ethylamine, 2-(2-methoxyethoxy)-. NIST WebBook. [Link]
-
(S)-1-(2-Methoxypyridin-4-yl)ethanamine hydrochloride. NextSDS. [Link]
-
2-(3-Methoxypyridin-4-yl)ethanaMine. NextSDS. [Link]
-
Ciproxifan, an H3 Receptor Antagonist, Alleviates Hyperactivity and Cognitive Deficits in the APPTg2576 Mouse Model of Alzheimer's Disease. PMC. [Link]
Sources
- 1. dovepress.com [dovepress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Pitolisant to Treat Excessive Daytime Sleepiness and Cataplexy in Adults with Narcolepsy: Rationale and Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. PubChemLite - 2-(2-methoxypyridin-4-yl)ethan-1-amine (C8H12N2O) [pubchemlite.lcsb.uni.lu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pitolisant | C17H26ClNO | CID 9948102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ciproxifan - Wikipedia [en.wikipedia.org]
- 15. selleckchem.com [selleckchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. resources.revvity.com [resources.revvity.com]
- 19. Ciproxifan, a histamine H3 receptor antagonist, reversibly inhibits monoamine oxidase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
2-(2-Methoxypyridin-4-yl)ethanamine: Comprehensive Safety & Disposal Protocol
Operational Guidelines for Laboratory Safety, Chemical Segregation, and Regulatory Compliance
For researchers and drug development professionals scaling up syntheses involving heterocyclic building blocks, operational safety extends far beyond the fume hood. 2-(2-Methoxypyridin-4-yl)ethanamine is a highly versatile pharmaceutical intermediate, but its dual chemical functionality—a basic primary amine coupled with a substituted pyridine ring—demands rigorous, scientifically grounded waste management.
Improper disposal is not merely a regulatory violation of Environmental Protection Agency (EPA) mandates; it poses severe aquatic toxicity risks and creates dangerous conditions within the laboratory plumbing[1]. As your trusted source for laboratory safety, we have designed this guide to provide a self-validating, mechanistic approach to handling and disposing of this compound.
Physicochemical Profiling & Mechanistic Hazard Assessment
Understanding why a chemical behaves a certain way is the foundation of advanced lab safety. 2-(2-Methoxypyridin-4-yl)ethanamine (CAS: 764708-27-2)[2] features an electron-rich methoxypyridine core and a highly nucleophilic primary amine side chain. This structure dictates its operational hazards:
-
Nucleophilicity & Alkylation: The primary amine readily attacks electrophiles. If mistakenly mixed with halogenated waste (e.g., dichloromethane or chloroform), it can undergo a slow Menshutkin reaction. This forms quaternary ammonium salts that precipitate out of solution, potentially causing dangerous pressure build-up in sealed waste containers.
-
Basicity & Exothermy: As a weak base, it will react violently with strong acids. Neutralization must be thermodynamically controlled in a reaction vessel and never occur ad-hoc in a waste jug.
-
Environmental Persistence: Pyridine derivatives are notoriously resistant to biodegradation. The EPA explicitly restricts the land disposal of pyridine-based waste due to its mobility and toxicity in soil and groundwater[1]. It must never be disposed of down the sink[3].
Table 1: Physicochemical & Hazard Profile
| Property / Parameter | Value / Description | Operational Implication |
| CAS Number | 764708-27-2[2] | Use for precise waste manifesting and SDS retrieval. |
| Molecular Weight | 152.19 g/mol [2] | Relevant for calculating molarity and neutralization equivalents in waste streams. |
| Boiling Point | 255.67 °C at 760 mmHg[4] | Low volatility at room temp; dermal contact is the primary exposure route over inhalation. |
| Chemical Class | Pyridine derivative / Primary Amine | Exhibits basicity and nucleophilicity; requires strict segregation from acids and halogens. |
| EPA Waste Characteristic | Toxicity / Corrosivity (if pH ≥ 12.5)[5] | Must be collected for commercial incineration; land and drain disposal are strictly prohibited. |
Chemical Reactivity & Segregation Logic
To prevent catastrophic cross-reactions in the waste accumulation area, personnel must understand the compound's reactivity profile.
Caption: Chemical reactivity profile dictating segregation from incompatible waste streams.
Self-Validating Disposal Protocols
Do not rely on assumptions when managing hazardous waste. The following step-by-step protocol integrates self-validating checks to ensure absolute compliance with OSHA's Laboratory Standard (29 CFR 1910.1450)[6] and the Resource Conservation and Recovery Act (RCRA)[5].
Protocol A: Liquid Waste Segregation & Containerization
Mechanistic Rationale: Segregating organic bases prevents exothermic cross-reactions and simplifies vendor incineration profiling.
-
Matrix Identification: Determine if the amine is dissolved in an aqueous or organic solvent matrix.
-
Validation Check (pH Test): For aqueous waste, dip a universal pH indicator strip into the solution before transfer. A dark blue/purple reading (pH > 9) confirms the presence of the active free base and validates that the stream has not been accidentally cross-contaminated with acidic waste. If the strip reads acidic, halt the transfer immediately to prevent an exothermic reaction in the waste jug.
-
Container Selection: Select a High-Density Polyethylene (HDPE) or PTFE-lined glass carboy[7].
-
Validation Check: Invert the empty, sealed container for 5 seconds to visually confirm the integrity of the PTFE cap liner before adding any hazardous waste.
-
-
Transfer: In a certified fume hood, use a dedicated funnel to transfer the waste into the designated "Non-Halogenated Organic Bases" container.
-
Headspace Management: Leave at least 1 inch of headspace (approx. 20% of the volume) to accommodate potential vapor expansion and temperature fluctuations[7].
Protocol B: Solid Waste Management (Contaminated PPE & Vials)
-
Collection: Gather all contaminated weighing paper, nitrile gloves, and empty reagent vials.
-
Containment: Place items into a puncture-resistant, wide-mouth HDPE container[7].
-
Sealing & Verification: Secure the lid and visually inspect the exterior threads to ensure no powder residue remains on the outside of the container.
Satellite Accumulation Area (SAA) Workflow
Caption: Step-by-step disposal workflow for 2-(2-Methoxypyridin-4-yl)ethanamine waste.
SAA Compliance Checklist: According to EPA and academic laboratory guidelines, SAA management must follow strict operational rules[7]:
-
Immediate Labeling: Attach a fully filled RCRA "Hazardous Waste" label immediately upon the first drop of waste entering the container. Clearly write: "2-(2-Methoxypyridin-4-yl)ethanamine / Toxic Base".
-
Secondary Containment: Place the primary waste jug inside a chemically resistant secondary bin (e.g., a polypropylene tub) capable of holding at least the quantity of the largest container[7].
-
The 3-Day Rule: Once the container reaches its maximum volume limit, it must be dated and transferred out of the SAA to a central processing facility within three days[7].
Emergency Spill Response
Field-Proven Insight: Never use combustible materials like sawdust to clean up amine spills. The heat generated from potential side reactions with impurities can ignite the material.
-
Evacuate & Ventilate: Ensure the fume hood sash is lowered to the optimal working height. If the spill occurs outside the hood, evacuate the immediate bench area to prevent inhalation of basic vapors.
-
Neutralization & Absorption: Cover the liquid spill with an inert, non-combustible absorbent such as vermiculite, dry sand, or a commercial spill kit pad specifically designed for caustic bases.
-
Collection: Sweep the absorbed material using a non-sparking tool into a solid waste HDPE container. Any residue, soil, or debris resulting from the clean-up of this chemical must be treated and manifested as acutely hazardous waste[8].
Sources
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. evitachem.com [evitachem.com]
- 3. acs.org [acs.org]
- 4. 764708-27-2,2-(2-Methoxypyridin-4-yl)ethanamine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. danielshealth.com [danielshealth.com]
- 6. ei1.com [ei1.com]
- 7. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 8. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
